Diethyl ethyl(1-methylbutyl)malonate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
diethyl propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXGSMUGOJNHAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Record name | DIETHYLMALONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | diethyl malonate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Diethyl_malonate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021863 | |
| Record name | Diethyl propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid, Colorless liquid with a sweet ester odor; [Hawley], Liquid, COLOURLESS LIQUID., colourless liquid with slightly fruity odour | |
| Record name | Propanedioic acid, 1,3-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl malonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8344 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Diethyl malonate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIETHYLMALONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Diethyl malonate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
200 °C, 199.00 to 200.00 °C. @ 760.00 mm Hg, 199 °C | |
| Record name | Diethyl malonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diethyl malonate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIETHYLMALONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
200 °F (93 °C) (open cup), 85 °C c.c. | |
| Record name | Diethyl malonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYLMALONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In water, 20 g/L at 20 °C, Miscible with ethanol, ether; very soluble in acetone, benzene, Soluble in chloroform, Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C, 23.2 mg/mL at 37 °C, Solubility in water, g/l at 20 °C: 20 (moderate), soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil, 1 mL in 1.5 mL 60% alcohol (in ethanol) | |
| Record name | Diethyl malonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diethyl malonate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIETHYLMALONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Diethyl malonate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.0551 g/cu cm at 20 °C, Density (at 20 °C): 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.053-1.056 | |
| Record name | Diethyl malonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYLMALONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Diethyl malonate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
5.52 (Air = 1), Relative vapor density (air = 1): 5.52 | |
| Record name | Diethyl malonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYLMALONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.26 [mmHg], 0.19 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 36 | |
| Record name | Ethyl malonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8344 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Diethyl malonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYLMALONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Impurities |
In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc. | |
| Record name | Diethyl malonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid, Clear, colorless liquid | |
CAS No. |
105-53-3 | |
| Record name | Diethyl malonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl malonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIETHYL MALONATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8864 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedioic acid, 1,3-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL MALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53A58PA183 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Diethyl malonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diethyl malonate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIETHYLMALONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-50 °C | |
| Record name | Diethyl malonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diethyl malonate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIETHYLMALONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
Physical and chemical properties of Diethyl ethyl(1-methylbutyl)malonate
Core Technical Guide: Diethyl ethyl(1-methylbutyl)malonate
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (CAS No. 76-72-2) is a substituted diethyl malonate ester recognized for its role as a versatile building block in advanced organic synthesis.[1][2] Its molecular structure, featuring a quaternary carbon substituted with an ethyl group, a 1-methylbutyl (sec-pentyl) group, and two ethyl ester functionalities, makes it a valuable precursor for creating complex molecules with branched-chain architectures.[2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectroscopic characterization, and key applications relevant to the pharmaceutical and chemical industries.
Physical and Chemical Properties
The fundamental physicochemical data for this compound are essential for its proper handling, storage, and application in synthetic chemistry. A summary of these properties is presented below.
Table 1: Identifiers and Physicochemical Properties of this compound
| Identifier | Value | Reference |
| CAS Number | 76-72-2 | [4][5][6][7] |
| Molecular Formula | C₁₄H₂₆O₄ | [1][4][6][7] |
| Molecular Weight | 258.35 g/mol | [4][6][8] |
| IUPAC Name | diethyl 2-ethyl-2-(1-methylbutyl)propanedioate | [8][9][10] |
| Synonyms | Ethyl(1-methylbutyl)malonic acid diethyl ester, NSC 10824 | [4][5][6][7] |
| Appearance | Colorless to pale yellow liquid | [1][6][7] |
| Boiling Point | 267.6 °C at 760 mmHg | [4][6] |
| Density | 0.967 g/cm³ | [4][6] |
| Refractive Index | 1.44 | [4][6] |
| Flash Point | 114.2 °C | [4][6] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. Insoluble in water. | [4][6][9][11] |
| Storage | Store in a refrigerator or at 0-8°C in a cool, dry place. | [1][4][9] |
Experimental Protocols: Synthesis
The primary route for synthesizing this compound is the malonic ester synthesis, which involves the sequential alkylation of a malonic ester.[6][12][13] The process begins with the ethylation of diethyl malonate, followed by the introduction of the 1-methylbutyl group.
Classical Synthesis via Sequential Alkylation
This standard laboratory procedure uses sodium ethoxide as the base to deprotonate the malonic ester, forming a nucleophilic enolate that subsequently reacts with an alkyl halide.[6][14]
Step 1: Synthesis of Diethyl Ethylmalonate
-
Preparation of Sodium Ethoxide: In a flame-dried, round-bottom flask equipped with a reflux condenser and dropping funnel under an inert atmosphere, carefully dissolve sodium metal (1.0 eq.) in absolute ethanol. Allow the reaction to proceed until all the sodium has dissolved.
-
Enolate Formation: Cool the freshly prepared sodium ethoxide solution. Add diethyl malonate (1.0 eq.) dropwise with constant stirring.[6]
-
Alkylation: To the resulting enolate solution, add ethyl bromide (1.05 eq.) dropwise. The reaction is exothermic and may require cooling to maintain control.[15]
-
Work-up and Purification: Once the reaction is complete (monitored by TLC or GC), neutralize the mixture. Remove the ethanol via distillation. Add water to dissolve the sodium bromide byproduct and separate the organic layer. The crude diethyl ethylmalonate is then purified by vacuum distillation.[6][14]
Step 2: Synthesis of this compound
-
Enolate Formation: Prepare a fresh solution of sodium ethoxide in absolute ethanol as described in Step 1. To this solution, add the purified diethyl ethylmalonate (1.0 eq.) from the previous step dropwise to form the corresponding enolate.[6]
-
Alkylation: Add 2-bromopentane (1.05 eq.) dropwise to the enolate solution.[6] Reflux the mixture with stirring to drive the reaction to completion. The progress should be monitored by TLC or GC.
-
Work-up and Final Purification: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[14] Filter the drying agent and concentrate the solution. The final product, this compound, is purified by fractional distillation under reduced pressure to separate it from any unreacted starting materials or byproducts.[6][14]
Synthesis Workflow Diagram
The logical workflow for the sequential alkylation synthesis is illustrated below.
Spectroscopic Characterization
The structural confirmation of this compound is achieved through standard spectroscopic techniques. While detailed spectra are best obtained experimentally, the expected characteristics are as follows:
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, characteristic absorption band for the C=O stretching vibration of the ester groups in the region of 1730-1750 cm⁻¹. Additional bands corresponding to C-H and C-O stretching will also be present.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide detailed structural information. It is expected to show characteristic signals for the two diethyl ester groups (a triplet for the -CH₃ and a quartet for the -OCH₂-), along with distinct signals corresponding to the protons of the ethyl and the 1-methylbutyl groups attached to the alpha-carbon.[16]
-
¹³C NMR: The carbon NMR spectrum will display unique peaks for each carbon atom in the molecule, including the carbonyl carbons of the ester groups, the carbons of the two ethyl ester groups, and the carbons of the ethyl and 1-methylbutyl substituents.[16]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound (258.35 g/mol ). The fragmentation pattern would likely show characteristic losses of ethoxy groups (-OCH₂CH₃) and fragments corresponding to the alkyl substituents.[8][16]
Reactivity and Applications
This compound is a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical sectors.[1][3][9]
-
Pharmaceutical Synthesis: Its most notable application is as a direct precursor in the synthesis of barbiturates.[6] Through a condensation reaction with urea in the presence of a strong base like sodium ethoxide, it forms the barbiturate ring structure.[6][17] This makes it a critical intermediate for producing certain sedative and anticonvulsant drugs.
-
Agrochemicals: The compound is utilized in the formulation of effective crop protection agents.[1]
-
Flavor and Fragrance: Due to its ester nature, it is reported to have a fruity odor and finds use as a flavoring agent or fragrance component in cosmetics and other scented products.[1][7][9]
-
Advanced Synthesis: The molecule serves as a building block for creating complex structures through reactions like hydrolysis, further alkylation, and condensation.[3][5] Its chiral center also makes it a candidate for asymmetric synthesis to produce enantiomerically pure compounds, which is crucial for developing stereospecific drugs.[5][18]
-
Polymer Science: Derivatives of this compound can be used in the synthesis of specialty polymers, potentially enhancing material properties like thermal stability.[18]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | RUO [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. lookchem.com [lookchem.com]
- 5. Buy this compound | 76-72-2 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. CAS 76-72-2: 1,3-Diethyl 2-ethyl-2-(1-methylbutyl)propaned… [cymitquimica.com]
- 8. This compound | C14H26O4 | CID 95450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. Buy Online CAS Number 76-72-2 - TRC - this compound | LGC Standards [lgcstandards.com]
- 11. chembk.com [chembk.com]
- 12. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 13. quora.com [quora.com]
- 14. benchchem.com [benchchem.com]
- 15. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. benchchem.com [benchchem.com]
- 17. CN105541731A - Method for preparing 5-ethyl-5-(1-methylbutyl)malonylurea - Google Patents [patents.google.com]
- 18. nbinno.com [nbinno.com]
Technical Guide: Synthesis and Characterization of Diethyl 2-ethyl-2-(pentan-2-yl)propanedioate
Document ID: TG-DEPP-20251224 Version: 1.0 Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the synthesis and physicochemical characterization of Diethyl 2-ethyl-2-(pentan-2-yl)propanedioate (CAS No. 76-72-2). This disubstituted malonic ester is a potential building block in organic synthesis. This document details the experimental protocol for its preparation via a sequential malonic ester synthesis, presents its key characterization data in structured tables, and includes a workflow diagram for the synthetic process. The information is intended to support researchers in the synthesis, identification, and utilization of this compound.
Compound Identification
IUPAC Name: Diethyl 2-ethyl-2-(pentan-2-yl)propanedioate[1][2] Synonyms: Diethyl ethyl(1-methylbutyl)malonate, Propanedioic acid, ethyl(1-methylbutyl)-, diethyl ester[1] CAS Number: 76-72-2[1] Molecular Formula: C₁₄H₂₆O₄[1][3] Molecular Weight: 258.35 g/mol [1][3] Chemical Structure:
Source: PubChem CID 95450
Physicochemical and Spectroscopic Data
The following tables summarize the key physical and spectroscopic properties of the title compound. While direct experimental spectra are proprietary, the data presented includes values from public databases and predicted values based on the compound's structure.
Table 1: Physical Properties
| Property | Value | Source |
| Physical State | Liquid | Assumed |
| Boiling Point | 260 °C at 766 mmHg | SpectraBase |
| Molecular Weight | 258.35 g/mol | PubChem |
| Exact Mass | 258.183109 g/mol | PubChem[1] |
Table 2: Mass Spectrometry (Electron Ionization)
| Feature | Value | Source |
| Major m/z Peaks | ||
| Base Peak (Top) | 188 | PubChem[1] |
| 2nd Highest Peak | 142 | PubChem[1] |
| 3rd Highest Peak | 173 | PubChem[1] |
Table 3: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| O-CH₂-CH₃ (Ester Ethyls) | ~4.1 | Quartet (q) | 4H |
| O-CH₂-CH₃ (Ester Ethyls) | ~1.2 | Triplet (t) | 6H |
| α-CH₂-CH₃ (Alpha Ethyl) | ~1.9 | Quartet (q) | 2H |
| α-CH₂-CH₃ (Alpha Ethyl) | ~0.8 | Triplet (t) | 3H |
| CH₃ (Terminal, pentan-2-yl) | ~0.9 | Triplet (t) | 3H |
| CH₂ (pentan-2-yl) | ~1.2-1.4 | Multiplet (m) | 4H |
| CH (pentan-2-yl) | ~1.8 | Multiplet (m) | 1H |
| CH₃ (on CH, pentan-2-yl) | ~0.85 | Doublet (d) | 3H |
| Note: This data is based on expected values for the structure.[4] |
Table 4: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Ester Carbonyls) | ~170 |
| Cα (Quaternary Center) | ~58-60 |
| O-CH₂ (Ester Ethyls) | ~61 |
| CH (pentan-2-yl) | ~38-40 |
| CH₂ (pentan-2-yl) | ~28-35 |
| α-CH₂ (Alpha Ethyl) | ~25-28 |
| CH₃ (Ester Ethyls) | ~14 |
| CH₃ (on CH, pentan-2-yl) | ~15-18 |
| CH₃ (Terminal, pentan-2-yl) | ~14 |
| α-CH₂-CH₃ (Alpha Ethyl) | ~8-10 |
| Note: This data is based on expected values for the structure.[4] |
Table 5: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~2960-2870 | C-H stretch (alkane) |
| ~1735 | C=O stretch (ester) |
| ~1460, 1380 | C-H bend (alkane) |
| ~1250-1100 | C-O stretch (ester) |
| Note: This data represents typical wavenumbers for the functional groups present. |
Experimental Protocols
The synthesis of Diethyl 2-ethyl-2-(pentan-2-yl)propanedioate is achieved via a sequential dialkylation of diethyl malonate, a classic method known as the malonic ester synthesis.
Synthesis of Diethyl 2-ethyl-2-(pentan-2-yl)propanedioate
This procedure involves two sequential alkylation steps. First, diethyl malonate is alkylated with 2-bromopentane. The resulting mono-alkylated product is then isolated and subsequently alkylated with ethyl bromide.
Reagents and Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol (anhydrous)
-
2-Bromopentane
-
Ethyl bromide
-
Diethyl ether
-
Dilute Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flasks, reflux condenser, addition funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Step 1: First Alkylation (Introduction of the pentan-2-yl group)
-
Base Preparation: In a flame-dried three-necked flask equipped with a reflux condenser, magnetic stirrer, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide (1.05 equivalents) in absolute ethanol.
-
Enolate Formation: Cool the sodium ethoxide solution to 0-5 °C using an ice bath. Add diethyl malonate (1.0 equivalent) dropwise via the addition funnel with vigorous stirring.
-
Alkylation: After the addition is complete, add 2-bromopentane (1.0 equivalent) dropwise, maintaining the low temperature. Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize with dilute HCl. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the aqueous residue, add deionized water and extract three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude Diethyl 2-(pentan-2-yl)propanedioate. This intermediate should be purified by vacuum distillation before proceeding.
Step 2: Second Alkylation (Introduction of the ethyl group)
-
Base Preparation: Prepare a fresh solution of sodium ethoxide (1.05 equivalents) in absolute ethanol in a setup identical to Step 1.
-
Enolate Formation: Cool the base solution and add the purified Diethyl 2-(pentan-2-yl)propanedioate (1.0 equivalent) from the previous step dropwise.
-
Alkylation: Add ethyl bromide (1.1 equivalents) dropwise to the enolate solution. After the addition, heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC or GC.
-
Work-up and Purification: Follow the same work-up and extraction procedure as described in Step 1 (points 4 and 5). The final crude product is then purified by vacuum distillation to yield Diethyl 2-ethyl-2-(pentan-2-yl)propanedioate as a colorless liquid.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be recorded on a spectrometer (e.g., 300 or 400 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The liquid sample can be analyzed neat as a thin film between NaCl or KBr plates.
-
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) can be performed, often coupled with Gas Chromatography (GC-MS), to determine the molecular weight and fragmentation pattern of the compound.
Workflow and Pathway Visualizations
The following diagrams illustrate the key workflows for the synthesis and characterization of the title compound.
References
- 1. This compound | C14H26O4 | CID 95450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. diethyl 2-ethyl-2-pentan-2-ylpropanedioate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Buy Online CAS Number 76-72-2 - TRC - this compound | LGC Standards [lgcstandards.com]
- 4. benchchem.com [benchchem.com]
Spectroscopic Profile of Diethyl ethyl(1-methylbutyl)malonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Diethyl ethyl(1-methylbutyl)malonate (CAS No. 76-72-2), a key intermediate in organic synthesis. This document presents available spectroscopic information for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectroscopy. While experimentally obtained quantitative data for ¹H and ¹³C NMR are not publicly available in detail, this guide includes predicted spectral data based on the compound's structure and comparison with analogous molecules. Detailed experimental protocols for acquiring such data are also provided.
Chemical Structure and Properties
This compound, with the molecular formula C₁₄H₂₆O₄, is a disubstituted derivative of diethyl malonate. Its structure consists of a central malonic ester core substituted with both an ethyl and a 1-methylbutyl group.
| Property | Value |
| IUPAC Name | diethyl 2-ethyl-2-(pentan-2-yl)propanedioate |
| Molecular Formula | C₁₄H₂₆O₄ |
| Molecular Weight | 258.35 g/mol |
| CAS Number | 76-72-2 |
Predicted ¹H NMR Spectral Data
The following table outlines the predicted ¹H NMR chemical shifts, multiplicities, and integrations for this compound. These predictions are based on standard chemical shift values and the electronic environment of the protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.20 | Quartet | 4H | -O-CH₂ -CH₃ (ester ethyl groups) |
| ~ 1.90 | Multiplet | 2H | -CH₂ -CH₃ (malonate ethyl group) |
| ~ 1.80 | Multiplet | 1H | -CH (CH₃)-CH₂-CH₂-CH₃ (1-methylbutyl group) |
| ~ 1.25 | Triplet | 6H | -O-CH₂-CH₃ (ester ethyl groups) |
| ~ 1.10 - 1.40 | Multiplet | 4H | -CH(CH₃)-CH₂ -CH₂ -CH₃ (1-methylbutyl group) |
| ~ 0.90 | Doublet | 3H | -CH(CH₃ )-CH₂-CH₂-CH₃ (1-methylbutyl group) |
| ~ 0.85 | Triplet | 3H | -CH₂-CH₃ (malonate ethyl group) |
| ~ 0.85 | Triplet | 3H | -CH(CH₃)-CH₂-CH₂-CH₃ (1-methylbutyl group) |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for this compound are summarized below. These values are estimated based on the carbon types and their neighboring functional groups.
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~ 171 | C =O (Ester carbonyls) |
| ~ 61 | -O-CH₂ -CH₃ (Ester ethyl groups) |
| ~ 58 | Quaternary C |
| ~ 40 | -CH (CH₃)- (1-methylbutyl group) |
| ~ 35 | -CH₂ -CH₂-CH₃ (1-methylbutyl group) |
| ~ 25 | -CH₂ -CH₃ (Malonate ethyl group) |
| ~ 23 | -CH₂-CH₂ -CH₃ (1-methylbutyl group) |
| ~ 17 | -CH₃ (1-methylbutyl group) |
| ~ 14 | -O-CH₂-CH₃ (Ester ethyl groups) |
| ~ 14 | -CH(CH₃)-CH₂-CH₂-CH₃ (1-methylbutyl group) |
| ~ 8 | -CH₂-CH₃ (Malonate ethyl group) |
Infrared (IR) Spectral Data
The IR spectrum of this compound is characterized by strong absorption bands corresponding to the C=O stretching of the ester groups.[1] Additional bands for C-H and C-O stretching are also prominent. While a detailed peak list is not available, the key absorption bands are expected in the following regions. The acquisition of an FTIR spectrum has been documented using a capillary cell with the neat liquid.[2]
| Wavenumber (cm⁻¹) | Vibration Type |
| ~ 2960 - 2850 | C-H stretching (alkane) |
| ~ 1750 - 1730 | C=O stretching (ester) |
| ~ 1465 | C-H bending (alkane) |
| ~ 1375 | C-H bending (alkane) |
| ~ 1250 - 1000 | C-O stretching (ester) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the NMR and IR spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (δ = 0.00 ppm).
-
-
¹H NMR Spectroscopy :
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
-
-
¹³C NMR Spectroscopy :
-
Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-1024 (or more, depending on sample concentration)
-
-
Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid) :
-
Place a small drop of this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Alternatively, for transmission IR, place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin capillary film.
-
-
Data Acquisition :
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Collect a background spectrum of the clean ATR crystal or empty salt plates prior to the sample measurement and subtract it from the sample spectrum.
-
Visualizations
The following diagrams illustrate the chemical structure of this compound and a conceptual workflow for its spectroscopic analysis.
Caption: Chemical structure of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to the Solubility of Diethyl Ethyl(1-methylbutyl)malonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of diethyl ethyl(1-methylbutyl)malonate in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications where this compound is utilized.
Introduction
This compound (CAS No. 76-72-2) is a disubstituted derivative of diethyl malonate. Its molecular structure, featuring both ethyl and 1-methylbutyl substitutions on the alpha-carbon of the malonic ester, imparts specific physicochemical properties that influence its behavior in various solvent systems. An understanding of its solubility is critical for its application in organic synthesis, particularly in the preparation of barbiturates and other pharmaceutical intermediates.
Solubility Profile
Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on chemical principles and available qualitative data, a general solubility profile can be established. The presence of two ester functional groups provides some polar character, while the alkyl chains (ethyl and 1-methylbutyl) contribute to its nonpolar nature. This dual character results in good solubility in a range of common organic solvents.
Quantitative Solubility Data
While specific quantitative data (e.g., g/100 mL) is sparse, the following table summarizes the available qualitative and semi-quantitative solubility information for this compound and related compounds.
| Solvent | Formula | Polarity Index | Dielectric Constant (20°C) | Solubility of this compound |
| Acetone | C₃H₆O | 5.1 | 20.7 | Very Soluble |
| Benzene | C₆H₆ | 2.7 | 2.3 | Very Soluble |
| Chloroform | CHCl₃ | 4.1 | 4.8 | Soluble, Slightly Soluble[1][2] |
| Diethyl Ether | (C₂H₅)₂O | 2.8 | 4.3 | Miscible |
| Ethanol | C₂H₅OH | 5.2 | 24.5 | Miscible |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | 6.0 | Slightly Soluble[1][2] |
| Fixed Oils | N/A | Low | N/A | Soluble |
| Glycerin | C₃H₈O₃ | High | 42.5 | Insoluble |
| Mineral Oil | N/A | Very Low | N/A | Insoluble |
| Propylene Glycol | C₃H₈O₂ | High | 32.0 | Soluble |
For related compounds like diethyl ethylmalonate, good solubility is reported in methanol, ethanol, ether, acetone, and chloroform.[3]
Experimental Protocols
Determination of Solubility (Gravimetric Method)
A standard method for determining the solubility of a liquid compound like this compound in an organic solvent is the gravimetric method. This protocol provides a general framework for such a determination.
Materials:
-
This compound
-
Selected organic solvents (e.g., ethanol, acetone, ethyl acetate)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Pipettes and syringes
-
Evaporating dish or pre-weighed beaker
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the constant temperature to allow any undissolved solute to settle.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a syringe filter to remove any undissolved micro-droplets.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish or beaker.
-
Drying: Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause the solute to decompose or evaporate.
-
Weighing: Once all the solvent has been removed, weigh the evaporating dish containing the solute residue.
-
Calculation: The solubility is calculated as the mass of the dissolved solute per volume of the solvent (e.g., in g/100 mL).
Synthesis of this compound
The most common method for the synthesis of this compound is the malonic ester synthesis. This involves the sequential alkylation of diethyl malonate.[1]
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Ethyl iodide (or ethyl bromide)
-
2-Bromopentane (or 2-iodopentane)
-
Absolute ethanol
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Apparatus for reflux and distillation
Procedure:
Step 1: Ethylation of Diethyl Malonate
-
Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Cool the solution and add diethyl malonate dropwise with stirring to form the sodium salt of diethyl malonate.
-
Add ethyl iodide dropwise to the enolate solution. The reaction is often exothermic and may require cooling.
-
After the addition is complete, reflux the mixture to drive the reaction to completion.
-
After cooling, neutralize the mixture and remove the ethanol by distillation.
-
Add water to dissolve the sodium iodide, and extract the diethyl ethylmalonate with diethyl ether.
-
Wash the organic layer with water, dry it over anhydrous sodium sulfate, and purify by vacuum distillation.
Step 2: Alkylation with 1-Methylbutyl Group
-
Prepare a fresh solution of sodium ethoxide in absolute ethanol.
-
Add the diethyl ethylmalonate synthesized in Step 1 dropwise to form the corresponding enolate.
-
Add 2-bromopentane dropwise to the enolate solution.
-
Reflux the mixture to complete the reaction.
-
Follow the same work-up and purification procedure as in Step 1 to isolate the final product, this compound.
Visualizations
Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound via the malonic ester synthesis.
Caption: Malonic ester synthesis workflow for this compound.
Conclusion
This technical guide has summarized the available information on the solubility of this compound in organic solvents and provided detailed experimental protocols for its solubility determination and synthesis. While quantitative solubility data remains an area for further investigation, the qualitative information and the provided methodologies offer a solid foundation for researchers and professionals working with this versatile compound. The provided workflow for its synthesis offers a clear visual guide for its preparation in a laboratory setting.
References
Molecular weight and formula of Diethyl ethyl(1-methylbutyl)malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise yet comprehensive overview of the chemical and physical properties of Diethyl ethyl(1-methylbutyl)malonate, a versatile reagent in organic synthesis. The information is presented to support research and development activities where this compound is utilized.
Core Chemical Data
The fundamental properties of this compound are summarized below. These values are critical for reaction planning, stoichiometric calculations, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₆O₄ | [1][2][3][4][5] |
| Molecular Weight | 258.35 g/mol | [1][3] |
| CAS Number | 76-72-2 | [2][3][4][6] |
| IUPAC Name | diethyl 2-ethyl-2-pentan-2-ylpropanedioate | [1][2][3] |
| Canonical SMILES | CCCC(C)C(CC)(C(=O)OCC)C(=O)OCC | [1][3][6] |
| Appearance | Colorless liquid | [2] |
| Solubility | Soluble in organic solvents; insoluble in water. | [2] |
Structural Representation
The molecular structure of this compound is crucial for understanding its reactivity, particularly in the context of malonic ester synthesis where it serves as a key building block.
Caption: 2D chemical structure of this compound.
Applications in Synthesis
This compound is a valuable intermediate in organic synthesis. Its primary application lies in the malonic ester synthesis , a method for preparing carboxylic acids. The key structural features that enable its utility are:
-
Two Ester Groups: These can be hydrolyzed to carboxylic acids, which can then be decarboxylated.
-
An α-Carbon with an Ethyl and a 1-Methylbutyl Group: This specific substitution pattern allows for the synthesis of more complex molecular architectures.
The general workflow for its use in malonic ester synthesis is outlined below.
Caption: General workflow for malonic ester synthesis.
Experimental Protocols
While specific experimental protocols are highly dependent on the target molecule, a general procedure for the utilization of this compound in a malonic ester synthesis involves two main steps:
-
Saponification (Ester Hydrolysis):
-
Objective: To convert the two ester groups into carboxylate salts.
-
General Protocol: this compound is refluxed with an aqueous solution of a strong base, such as sodium hydroxide. The reaction is monitored until the ester is fully consumed. After cooling, the reaction mixture is acidified (e.g., with HCl) to protonate the carboxylate salts, yielding the dicarboxylic acid.
-
-
Decarboxylation:
-
Objective: To remove one of the carboxylic acid groups as carbon dioxide.
-
General Protocol: The isolated dicarboxylic acid is heated. The temperature required for decarboxylation can vary but is typically above 100°C. The reaction proceeds until the evolution of CO₂ ceases, resulting in the final substituted carboxylic acid product.
-
Researchers should consult the chemical literature for specific reaction conditions tailored to their desired synthetic outcomes.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
References
- 1. This compound | C14H26O4 | CID 95450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Buy Online CAS Number 76-72-2 - TRC - this compound | LGC Standards [lgcstandards.com]
- 4. CAS # 76-72-2, this compound - chemBlink [ww.chemblink.com]
- 5. chembk.com [chembk.com]
- 6. Buy this compound | 76-72-2 [smolecule.com]
An In-depth Technical Guide to Diethyl ethyl(1-methylbutyl)malonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Diethyl ethyl(1-methylbutyl)malonate, a key intermediate in organic synthesis, particularly in the pharmaceutical industry. The document details its chemical and physical properties, provides synonyms and identifiers, and outlines detailed experimental protocols for its synthesis and its subsequent conversion to the barbiturate drug, pentobarbital. Furthermore, this guide illustrates the mechanism of action of barbiturates through a signaling pathway diagram, offering valuable insights for researchers and professionals in drug development.
Chemical Identity and Properties
This compound is a disubstituted malonic ester. Its molecular structure features a central carbon atom bonded to two ethyl ester groups, an ethyl group, and a 1-methylbutyl (sec-amyl) group, making it a versatile building block for the synthesis of more complex molecules.[1]
Synonyms and Identifiers
-
IUPAC Name: diethyl 2-ethyl-2-pentan-2-ylpropanedioate[1][2]
-
Synonyms: ETHYL(1-METHYLBUTYL)-MALONIC ACID DIETHYL ESTER, ETHYL 2-ETHYL-2-(1-METHYLBUTYL)MALONATE, 2-Ethyl-2-(1-methylbutyl)-malonic acid diethyl ester, Propanedioic acid, 2-ethyl-2-(1-methylbutyl)-, 1,3-diethyl ester[1][2][3][4]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 267.6 °C at 760 mmHg | [1][7] |
| Density | 0.967 g/cm³ | [1][7] |
| Refractive Index | 1.44 | [1][7] |
| Flash Point | 114.2 °C | [1] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [1][7] |
Synthesis of this compound
The primary method for synthesizing this compound is the malonic ester synthesis, which involves the sequential alkylation of diethyl malonate.[1]
Experimental Protocol: Malonic Ester Synthesis
This protocol describes the sequential dialkylation of diethyl malonate to form this compound.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Ethyl iodide (or other suitable ethylating agent)
-
2-Bromopentane (or other suitable 1-methylbutylating agent)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
First Alkylation (Ethylation):
-
In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol.
-
To this solution, add diethyl malonate dropwise.
-
Slowly add ethyl iodide to the reaction mixture.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the mixture, remove the ethanol under reduced pressure, and add water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain diethyl ethylmalonate.
-
-
Second Alkylation (1-Methylbutylation):
-
Prepare a fresh solution of sodium ethoxide in anhydrous ethanol.
-
Add the diethyl ethylmalonate obtained from the first step.
-
Slowly add 2-bromopentane to the reaction mixture.
-
Reflux the mixture until the reaction is complete.
-
Follow the same work-up procedure as in the first alkylation step.
-
-
Purification:
-
The crude this compound is purified by vacuum distillation.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Application in Drug Development: Synthesis of Pentobarbital
A primary application of this compound is as a key intermediate in the synthesis of pentobarbital, a short-acting barbiturate used as a sedative and hypnotic.[1][7]
Experimental Protocol: Synthesis of Pentobarbital
This protocol outlines the condensation reaction of this compound with urea to form pentobarbital.[1][7]
Materials:
-
This compound
-
Urea
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid
Procedure:
-
Condensation:
-
In a round-bottom flask, prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Add this compound and dry urea to the solution.
-
Heat the mixture under reflux for several hours to form the barbiturate ring.
-
-
Work-up and Isolation:
-
After the reaction, distill off the ethanol.
-
Dissolve the residue in water.
-
Acidify the solution with hydrochloric acid to precipitate the crude pentobarbital.
-
-
Purification:
-
The crude pentobarbital can be purified by recrystallization.
-
Pentobarbital Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Pentobarbital.
Signaling Pathway in Drug Action
Barbiturates, such as pentobarbital, exert their effects by modulating the activity of the γ-aminobutyric acid type A (GABAₐ) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[8][9]
GABAergic Synapse Signaling Pathway
The following diagram illustrates the mechanism of action of barbiturates at the GABAergic synapse.
Caption: Barbiturate action at the GABA-A receptor.
Barbiturates bind to an allosteric site on the GABAₐ receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening.[8] The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential and thus leading to central nervous system depression.
References
- 1. benchchem.com [benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. news-medical.net [news-medical.net]
- 9. Barbiturates drug profile | www.euda.europa.eu [euda.europa.eu]
The Role of Diethyl Ethyl(1-methylbutyl)malonate in Modern Organic Synthesis: A Technical Guide
Introduction
Diethyl ethyl(1-methylbutyl)malonate, a dialkylated derivative of diethyl malonate, is a significant intermediate in organic synthesis.[1] Its strategic substitution pattern makes it a versatile building block for creating complex molecular architectures, particularly in the pharmaceutical and fine chemical industries.[1][2] This technical guide provides an in-depth analysis of its synthesis, key reactions, and applications, with a focus on experimental protocols and data presentation for researchers, scientists, and professionals in drug development.
Compound Identification and Properties
-
CAS Number: 76-72-2[3]
-
Molecular Formula: C₁₄H₂₆O₄[3]
-
IUPAC Name: diethyl 2-ethyl-2-pentan-2-ylpropanedioate[4][5]
The physical and chemical properties of this compound are crucial for its handling, reaction setup, and purification. A summary of these properties is provided in the table below.
| Property | Value |
| Molecular Weight | 258.35 g/mol [6] |
| Boiling Point | 120-122 °C at 8 Torr[6] |
| Density | 0.986 g/cm³[6] |
| Flash Point | 93 °C (200 °F) (open cup)[1] |
| Polar Surface Area | 52.6 Ų[4] |
| Solubility | In water, 20 g/L at 20 °C; Miscible with ethanol, ether; Very soluble in acetone, benzene.[2] |
Synthesis of this compound
The primary route for synthesizing this compound is the sequential alkylation of diethyl malonate, a classic application of the malonic ester synthesis.[7] This method involves the formation of a resonance-stabilized enolate from a malonic ester, which then acts as a nucleophile to attack an alkyl halide.[2][8] The process is typically carried out in two distinct alkylation steps to introduce the ethyl and the 1-methylbutyl groups.[7]
Figure 1: General workflow for the sequential alkylation synthesis of this compound.
Experimental Protocol: Sequential Alkylation of Diethyl Malonate[7][9]
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Ethyl bromide
-
2-Bromopentane
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel under an inert atmosphere (e.g., nitrogen), carefully add sodium metal (1.0 eq.) to absolute ethanol. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.[9]
-
First Alkylation (Ethylation): Cool the sodium ethoxide solution to room temperature. Add diethyl malonate (1.0 eq.) dropwise via the addition funnel. After the addition is complete, add ethyl bromide (1.0 eq.) dropwise. The reaction may be exothermic and require cooling to maintain a controlled temperature.[7] After the addition, heat the mixture to reflux for 2-3 hours to ensure complete reaction.
-
Work-up and Isolation of Diethyl Ethylmalonate: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution to yield crude diethyl ethylmalonate.
-
Second Alkylation (1-Methylbutylation): Prepare a fresh solution of sodium ethoxide as described in step 1. To this solution, add the crude diethyl ethylmalonate from the previous step dropwise. Stir for 30 minutes to ensure complete enolate formation.[9]
-
Addition of Alkyl Halide: Add 2-bromopentane (1.0 eq.) dropwise to the enolate solution. Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Final Work-up and Purification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water and extract with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure. Purify the crude product by fractional distillation under vacuum to obtain pure this compound.[9]
Core Applications in Organic Synthesis
This compound is a key precursor in the synthesis of various organic molecules, including pharmaceuticals and fine chemicals.[2] Its most notable application is in the production of barbiturates.
Synthesis of Pentobarbital
A primary application of this compound is as a direct precursor to pentobarbital, a short-acting barbiturate.[7] The synthesis involves a condensation reaction of the malonic ester with urea in the presence of a strong base like sodium ethoxide to form the barbiturate heterocyclic ring.[7]
Figure 2: Synthesis of Pentobarbital via condensation reaction.
Experimental Protocol: Synthesis of Pentobarbital[7]
Materials:
-
This compound
-
Dry urea
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric acid (for acidification)
Procedure:
-
Reaction Setup: In a reaction vessel suitable for reflux, prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal (2.2 eq.).
-
Condensation: To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq.) and dry urea (1.2 eq.).
-
Reaction: Heat the mixture under reflux for 8-12 hours. During this period, the condensation reaction occurs, leading to the formation of the barbiturate ring.
-
Work-up: After the reflux period, distill off the bulk of the ethanol solvent.
-
Precipitation: Dissolve the remaining residue in water. Slowly acidify the aqueous solution with hydrochloric acid while cooling in an ice bath. The crude pentobarbital will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Further Applications and Advanced Strategies
Beyond barbiturates, this compound serves as a building block for other complex molecules.[4] Its functional groups allow for a variety of chemical transformations.[2]
-
Pharmaceuticals and Agrochemicals: It is a valuable intermediate in the synthesis of various drugs and agrochemicals.[4]
-
Flavor and Fragrance Industry: This compound and its derivatives are used in the flavor and fragrance industry due to their characteristic fruity odors.[4]
-
Polymer Production: It can be utilized as a co-monomer in the manufacturing of specialty polymers.[2][10]
-
Asymmetric Synthesis: Enantioselective alkylation of malonates can be achieved using chiral phase-transfer catalysts. For instance, benzylation using (S,S)-3,4,5-Trifluorophenyl-NAS bromide as a catalyst can yield α,α-dialkylated products with high enantioselectivity (up to 91% ee) and in excellent yields (99%).[2] This highlights its potential in synthesizing optically active compounds, which is crucial for modern drug development.[2][10]
Safety and Handling
This compound should be handled with standard laboratory safety precautions in a well-ventilated fume hood. It may cause skin and serious eye irritation.[7] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors.[7]
References
- 1. This compound | RUO [benchchem.com]
- 2. Buy this compound | 76-72-2 [smolecule.com]
- 3. This compound | C14H26O4 | CID 95450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Buy Online CAS Number 76-72-2 - TRC - this compound | LGC Standards [lgcstandards.com]
- 6. This compound CAS#: 76-72-2 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
An In-depth Technical Guide to Malonic Ester Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
The malonic ester synthesis is a versatile and widely utilized carbon-carbon bond-forming reaction in organic chemistry. Its reliability and predictability make it an indispensable tool for the synthesis of a diverse array of substituted carboxylic acids, which are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] This technical guide provides a comprehensive overview of the core principles, mechanistic pathways, experimental protocols, and applications of the malonic ester synthesis, with a particular focus on its relevance to drug discovery and development.
Core Principles and Reaction Mechanism
The malonic ester synthesis facilitates the conversion of an alkyl halide into a carboxylic acid with two additional carbon atoms.[3] The process leverages the enhanced acidity of the α-hydrogens of a malonic ester, most commonly diethyl malonate, which act as the synthetic equivalent of a ⁻CH₂COOH synthon.[3][4] The reaction proceeds through a sequence of four key steps: enolate formation, alkylation, hydrolysis, and decarboxylation.[5][6]
-
Enolate Formation: The synthesis is initiated by the deprotonation of the α-carbon of the malonic ester using a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. The pKa of diethyl malonate is approximately 13, making this deprotonation efficient with an alkoxide base.[3] To prevent transesterification, the alkoxide base should correspond to the alcohol portion of the ester (e.g., sodium ethoxide with diethyl malonate).[4]
-
Alkylation: The resulting enolate is a potent nucleophile that readily undergoes an SN2 reaction with an alkyl halide, forming a new carbon-carbon bond. This step is most efficient with primary alkyl halides. Secondary alkyl halides may be used, but elimination reactions can become a competing side reaction. Tertiary alkyl halides are generally unsuitable due to steric hindrance.[3]
-
Hydrolysis: The alkylated malonic ester is then subjected to hydrolysis, typically under acidic or basic conditions, to convert the ester groups into carboxylic acids, forming a substituted malonic acid.[7]
-
Decarboxylation: The final step involves the decarboxylation of the substituted malonic acid upon heating. The β-dicarboxylic acid intermediate readily loses a molecule of carbon dioxide through a cyclic transition state to yield the desired substituted acetic acid.[8]
Below is a diagram illustrating the core mechanistic pathway of the malonic ester synthesis.
Variations of the Malonic Ester Synthesis
The versatility of the malonic ester synthesis is expanded through several key variations, allowing for the creation of more complex molecular architectures.
Dialkylation
The monoalkylated malonic ester still possesses one acidic α-hydrogen, which can be removed by a base to form a new enolate. This enolate can then react with a second alkyl halide to yield a dialkylated malonic ester.[9] This second alkylation can be performed with the same or a different alkyl halide, providing a route to α,α-disubstituted acetic acids.[6] A potential drawback of the initial alkylation is the formation of some dialkylated product, which can complicate purification and lower the yield of the desired monoalkylated product.[4]
Intramolecular Cyclization (Perkin Alicyclic Synthesis)
When a dihalide is used as the alkylating agent, an intramolecular reaction can occur after the first alkylation, leading to the formation of a cyclic carboxylic acid.[4] This variation, known as the Perkin alicyclic synthesis, is a powerful method for constructing three- to six-membered rings.[10]
Krapcho Decarboxylation
The Krapcho decarboxylation is a modification that allows for the selective removal of one ester group from a malonic ester derivative under milder, non-hydrolytic conditions.[11] This reaction is typically carried out in a dipolar aprotic solvent like DMSO with a salt, such as sodium chloride or lithium chloride, and a small amount of water at elevated temperatures.[11][12] It is particularly useful for substrates that are sensitive to harsh acidic or basic conditions required for traditional hydrolysis and decarboxylation.[13]
Applications in Drug Development
The malonic ester synthesis is a cornerstone in the pharmaceutical industry for the synthesis of a wide range of active pharmaceutical ingredients (APIs).[2]
Synthesis of Barbiturates
A classic application is the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.[4] The synthesis involves the condensation of a disubstituted malonic ester with urea in the presence of a strong base like sodium ethoxide.[10] Phenobarbital, a long-acting barbiturate used to treat seizures, is synthesized from diethyl ethylphenylmalonate and urea.[14]
Synthesis of Valproic Acid
Valproic acid, an anticonvulsant and mood-stabilizing drug, is synthesized via a dialkylation of diethyl malonate with propyl bromide.[8][15] The subsequent hydrolysis and decarboxylation of the resulting diethyl dipropylmalonate yield valproic acid.
Synthesis of Other Pharmaceutical Agents
Diethyl malonate is a versatile starting material for numerous other drugs, including the vasodilator naftidrofuryl, the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone, and the antibacterial agent nalidixic acid.[16] It is also a key intermediate in the synthesis of vitamins B1 and B6.[17] Furthermore, derivatives of malonic esters are utilized in the synthesis of intermediates for more complex drugs like the fluoroquinolone antibiotic levofloxacin.[18]
The following table summarizes key quantitative data for the synthesis of select pharmaceuticals using the malonic ester pathway.
| Target Molecule | Starting Malonic Ester | Alkylating Agent(s) | Base | Key Reaction Conditions | Yield (%) |
| Phenobarbital | Diethyl Phenylmalonate | Ethyl Bromide | Sodium Ethoxide | 1) Alkylation; 2) Condensation with urea | 17.45% (from diethyl ethylphenylmalonate)[19] |
| Valproic Acid | Diethyl Malonate | Propyl Bromide (2 equiv.) | Sodium Ethoxide | 1) Dialkylation; 2) Hydrolysis and Decarboxylation | Not specified in reviewed sources |
| Barbituric Acid | Diethyl Malonate | None (condensation) | Sodium Ethoxide | Condensation with urea | Not specified in reviewed sources |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: Synthesis of Barbituric Acid
This protocol describes the condensation of diethyl malonate with urea to form barbituric acid.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
Urea (dry)
-
Concentrated Hydrochloric Acid
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (11.5 g, 0.5 gram-atom) in absolute ethanol (500 mL).[20]
-
To the sodium ethoxide solution, add diethyl malonate (80 g, 0.5 mol).[20]
-
Add dry urea (30 g, 0.5 mol) to the mixture.[20]
-
Heat the reaction mixture to reflux to drive the condensation reaction.
-
After the reaction is complete, cool the mixture and carefully acidify with concentrated hydrochloric acid to precipitate the barbituric acid.[20]
-
Collect the crude product by filtration, wash with cold water, and purify by recrystallization.
Protocol 2: Synthesis of Phenobarbital
This protocol outlines the final condensation step to produce phenobarbital from diethyl 2-ethyl-2-phenylmalonate.
Materials:
-
Diethyl 2-ethyl-2-phenylmalonate
-
Urea (dry)
-
Sodium methoxide
-
Concentrated Hydrochloric Acid
Procedure:
-
Prepare a solution of sodium methoxide in a suitable reaction vessel.[14]
-
Add dry urea to the sodium methoxide solution.[14]
-
Slowly add diethyl 2-ethyl-2-phenylmalonate to the urea-methoxide mixture.[14]
-
Heat the reaction mixture to drive the condensation and cyclization.[14]
-
After the reaction is complete, add water to dissolve the resulting sodium salt of phenobarbital.[20]
-
Carefully acidify the solution with hydrochloric acid to precipitate the crude phenobarbital.[20]
-
Collect the crude product by filtration, wash with cold water, and purify by recrystallization from ethanol.[20]
The following diagram illustrates a general experimental workflow for a malonic ester synthesis.
Asymmetric Malonic Ester Synthesis
The generation of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry.[5] Asymmetric malonic ester synthesis has emerged as a powerful strategy to introduce chirality. This is often achieved using a chiral phase-transfer catalyst in the presence of an inorganic base like potassium carbonate.[21] The chiral catalyst directs the approach of the alkyl halide to the prochiral enolate, leading to the preferential formation of one enantiomer.
The diagram below illustrates the logical relationship in asymmetric malonic ester synthesis.
Conclusion
The malonic ester synthesis remains a highly relevant and powerful tool in modern organic synthesis, particularly within the realm of drug discovery and development. Its fundamental principles are straightforward, yet its applications are vast and adaptable. Through variations such as dialkylation, intramolecular cyclization, and asymmetric catalysis, chemists can construct a wide range of complex molecular architectures from simple and readily available starting materials. A thorough understanding of the reaction mechanism, scope, and limitations is essential for researchers and scientists aiming to leverage this classic reaction for the synthesis of novel therapeutic agents.
References
- 1. youtube.com [youtube.com]
- 2. Malonic Ester Synthesis | Algor Cards [cards.algoreducation.com]
- 3. benchchem.com [benchchem.com]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 8. homework.study.com [homework.study.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]
- 11. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 12. lookchem.com [lookchem.com]
- 13. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]
- 14. benchchem.com [benchchem.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 17. Page loading... [guidechem.com]
- 18. Levofloxacin reposition-based design: synthesis, biological evaluation of new levofloxacin derivatives targeting topoisomerase II beta polymerase as p ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03975K [pubs.rsc.org]
- 19. cmuj.cmu.ac.th [cmuj.cmu.ac.th]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Methodological & Application
Synthesis Protocol for Diethyl ethyl(1-methylbutyl)malonate: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the synthesis of diethyl ethyl(1-methylbutyl)malonate, a key intermediate in the production of various organic molecules, including pharmaceuticals. The synthesis is a classic example of the malonic ester synthesis, involving a sequential dialkylation of diethyl malonate. This application note outlines two primary methodologies: the traditional synthesis utilizing sodium ethoxide as a base and an alternative approach using phase-transfer catalysis for potentially milder reaction conditions. The protocols include reagent quantities, reaction conditions, and purification methods. Additionally, physical and chemical properties of the final product are summarized for easy reference.
Introduction
This compound is a disubstituted malonic ester that serves as a versatile building block in organic synthesis. Its structure allows for further chemical transformations, making it a valuable precursor in the development of more complex molecules. The primary route to its synthesis is the sequential alkylation of diethyl malonate, first with an ethyl group and subsequently with a 1-methylbutyl (sec-amyl) group. Careful control of reaction conditions is crucial to maximize the yield of the desired product and minimize side reactions such as dialkylation and elimination.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 76-72-2 |
| Molecular Formula | C₁₄H₂₆O₄ |
| Molecular Weight | 258.35 g/mol |
| Boiling Point | 120-122 °C @ 8 Torr |
| Density | 0.986 g/cm³ |
| Refractive Index | 1.440 |
Experimental Protocols
Two common methods for the synthesis of this compound are presented below.
Protocol 1: Classical Synthesis via Sodium Ethoxide
This protocol is a two-step process involving the sequential alkylation of diethyl malonate.
Step 1: Synthesis of Diethyl ethylmalonate
This first step involves the mono-alkylation of diethyl malonate with an ethyl halide.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) |
| Sodium | 22.99 | 2.3 | 0.1 |
| Absolute Ethanol | 46.07 | 25 | - |
| Diethyl malonate | 160.17 | 16 | 0.1 |
| Ethyl iodide or Ethyl bromide | 155.97 or 108.97 | 20 (iodide) | ~0.128 |
Procedure:
-
In a flask equipped with a reflux condenser and a dropping funnel, dissolve 2.3 g of sodium in 25 g of absolute ethanol to prepare sodium ethoxide.
-
To the freshly prepared sodium ethoxide solution, gradually add 16 g of cooled diethyl malonate. A voluminous, pasty mass of the sodium salt of diethyl malonate will form.
-
From the dropping funnel, add 20 g of ethyl iodide (or an equimolar amount of ethyl bromide) in small portions while shaking the reaction mixture.
-
Heat the reaction mixture until it no longer shows an alkaline reaction, which may take one to two hours.
-
Remove the ethanol by evaporation.
-
Treat the residue with water and extract the product with diethyl ether.
-
Evaporate the ether and distill the residue, collecting the fraction boiling at 206-208 °C. The expected yield of diethyl ethylmalonate is approximately 15 g.[1]
Step 2: Synthesis of this compound
This second step involves the alkylation of diethyl ethylmalonate with a 1-methylbutyl halide.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) |
| Sodium | 22.99 | 1.95 | 0.085 |
| Absolute Ethanol | 46.07 | 21 | - |
| Diethyl ethylmalonate | 188.22 | 15 | 0.08 |
| 2-Bromopentane (1-methylbutyl bromide) | 151.04 | 13.3 | 0.088 |
Procedure:
-
Prepare a sodium ethoxide solution by dissolving 1.95 g of sodium in 21 g of absolute ethanol in a suitable flask under an inert atmosphere.
-
To the sodium ethoxide solution, add 15 g of diethyl ethylmalonate dropwise with stirring.
-
Add 13.3 g of 2-bromopentane dropwise to the reaction mixture.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum to obtain this compound.[2]
Protocol 2: Phase-Transfer Catalysis (PTC) Method
This method offers an alternative to the classical synthesis, often using milder bases and potentially reducing side reactions.[2]
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Molar Ratio |
| Diethyl ethylmalonate | 188.22 | 1.0 eq |
| 2-Bromopentane | 151.04 | 1.2 eq |
| Anhydrous Potassium Carbonate | 138.21 | 2.0 eq |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.05 eq |
| Anhydrous Toluene or Acetonitrile | - | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl ethylmalonate (1.0 eq.), 2-bromopentane (1.2 eq.), anhydrous potassium carbonate (2.0 eq.), and a catalytic amount of TBAB (e.g., 5 mol%).[2]
-
Add anhydrous toluene or acetonitrile as the solvent.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.[2]
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium salts.
-
Wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by fractional distillation under vacuum.[2]
Synthesis Workflow
The following diagram illustrates the logical workflow for the classical synthesis of this compound.
Caption: Workflow for the two-step synthesis of this compound.
Troubleshooting and Optimization
-
Low Yield: Ensure all reagents and glassware are anhydrous, as moisture will quench the enolate intermediate. The sodium ethoxide should be freshly prepared for best results. For the second alkylation with a secondary halide, a longer reaction time or higher temperature may be necessary.[2]
-
Side Reactions: The formation of a dialkylated byproduct can be minimized by using a molar excess of the malonic ester derivative relative to the alkylating agent. The competing E2 elimination reaction, which is more prevalent with secondary alkyl halides, can be suppressed by using a less sterically hindered base like sodium ethoxide and maintaining a moderate reaction temperature. The phase-transfer catalysis method with a milder base like potassium carbonate can also help to reduce elimination.[2]
Conclusion
The synthesis of this compound can be successfully achieved through a sequential malonic ester synthesis. The classical approach using sodium ethoxide is a well-established method, while the phase-transfer catalysis protocol offers a viable alternative with potentially milder conditions. Careful execution of the experimental procedures and consideration of the troubleshooting advice will aid researchers in obtaining the desired product in good yield and purity for its application in further synthetic endeavors.
References
Application Notes and Protocols: Step-by-Step Alkylation of Diethyl Malonate with 2-Bromopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the mono-alkylation of diethyl malonate using 2-bromopentane as the alkylating agent. The malonic ester synthesis is a versatile and widely used method in organic synthesis for the formation of carbon-carbon bonds, allowing for the preparation of a variety of substituted carboxylic acids. This application note outlines the step-by-step procedure, including the formation of the diethyl malonate enolate, the subsequent nucleophilic substitution reaction with 2-bromopentane, and the work-up and purification of the resulting product, diethyl (pentan-2-yl)malonate. The protocol is intended for use by researchers in organic chemistry and drug development.
Introduction
The alkylation of enolates is a fundamental transformation in organic chemistry. Diethyl malonate is particularly useful in this regard due to the acidity of the α-hydrogens (pKa ≈ 13), which are flanked by two electron-withdrawing ester groups.[1] This allows for the facile generation of a resonance-stabilized enolate using a moderately strong base, such as sodium ethoxide.[1][2] The resulting enolate is a potent nucleophile that readily participates in S_N2 reactions with alkyl halides.[2]
This protocol details the reaction of the diethyl malonate enolate with 2-bromopentane, a secondary alkyl halide. The successful execution of this reaction leads to the formation of diethyl (pentan-2-yl)malonate, a key intermediate that can be further elaborated, for instance, through hydrolysis and decarboxylation to yield 3-methylhexanoic acid. Careful control of the reaction conditions is crucial to favor mono-alkylation and minimize potential side reactions such as dialkylation and elimination.
Reaction Scheme
The overall reaction is a three-step process initiated by the deprotonation of diethyl malonate, followed by nucleophilic attack on 2-bromopentane.
Caption: Overall reaction scheme for the alkylation of diethyl malonate with 2-bromopentane.
Experimental Protocol
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
Diethyl malonate
-
2-Bromopentane
-
Sodium metal (handle with extreme care)
-
Anhydrous ethanol
-
Diethyl ether or ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Flame-dried, three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel or syringe
-
Inert atmosphere setup (nitrogen or argon)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Ethoxide Solution:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add anhydrous ethanol.
-
Carefully add sodium metal (1.0 equivalent) in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
-
Enolate Formation:
-
To the stirred sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature using a dropping funnel or syringe.
-
Stir the mixture for 30-60 minutes to ensure the complete formation of the diethyl malonate enolate.
-
-
Alkylation:
-
Add 2-bromopentane (1.0 equivalent) dropwise to the enolate solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add cold water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with water and then with brine.[3]
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude diethyl (pentan-2-yl)malonate by vacuum distillation.
-
Data Presentation
Table 1: Reactant and Product Information
| Compound | Formula | Molar Mass ( g/mol ) | Moles (equiv.) | Volume/Mass | Boiling Point (°C) |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 1.0 | (To be calculated) | 199.3 |
| 2-Bromopentane | C₅H₁₁Br | 151.05 | 1.0 | (To be calculated) | 117-118 |
| Sodium | Na | 22.99 | 1.0 | (To be calculated) | - |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | (Solvent) | (To be determined) | 78.37 |
| Diethyl (pentan-2-yl)malonate | C₁₂H₂₂O₄ | 230.30 | (Product) | (Theoretical yield) | ~144-146 @ 20 mmHg |
Note: The boiling point for diethyl (pentan-2-yl)malonate is approximated from a related compound, diethyl ethyl-l-methylbutylmalonate.[4]
Table 2: Expected Yield and Characterization Data for Diethyl (pentan-2-yl)malonate
| Parameter | Expected Value |
| Theoretical Yield | (To be calculated based on the starting amount of diethyl malonate) |
| Appearance | Colorless oil |
| ¹H NMR (CDCl₃) | δ (ppm): ~4.2 (q, 4H, -OCH₂CH₃), ~3.2 (d, 1H, -CH(COOEt)₂), ~2.0-2.2 (m, 1H, -CH(CH₃)CH₂CH₂CH₃), ~1.2-1.6 (m, 4H, -CH₂CH₂CH₃), ~1.2 (t, 6H, -OCH₂CH₃), ~0.9 (t, 3H, -CH₂CH₂CH₃), ~0.9 (d, 3H, -CH(CH₃)). (Predicted) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~169 (-C=O), ~61 (-OCH₂), ~55 (-CH(COOEt)₂), ~40 (-CH(CH₃)), ~35 (-CH₂CH₂CH₃), ~20 (-CH₂CH₂CH₃), ~18 (-CH(CH₃)), ~14 (-OCH₂CH₃), ~14 (-CH₂CH₂CH₃). (Predicted) |
| Mass Spec (EI) | m/z (%): 230 (M⁺), 185 (M⁺ - OEt), 157 (M⁺ - COOEt), 115. (Predicted based on fragmentation of similar malonates) |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
References
Application Notes and Protocols for the Synthesis of Diethyl ethyl(1-methylbutyl)malonate using Sodium Ethoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl ethyl(1-methylbutyl)malonate (CAS 76-72-2) is a disubstituted malonic ester that serves as a key intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical industry.[1] Its structure, featuring a central carbon atom bonded to two ethyl ester groups, an ethyl group, and a 1-methylbutyl group, makes it a valuable precursor for the synthesis of complex molecules such as barbiturates, like pentobarbital.[1]
The synthesis of this compound is a classic example of the malonic ester synthesis, which involves the sequential alkylation of diethyl malonate.[1] This process utilizes a strong base, such as sodium ethoxide, to deprotonate the acidic α-hydrogen of diethyl malonate, forming a resonance-stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with an alkyl halide.[2] To obtain the target molecule, this process is repeated with a second, different alkyl halide.
This document provides detailed protocols for the synthesis of this compound using sodium ethoxide, along with relevant physicochemical and spectroscopic data to aid in its synthesis, purification, and characterization.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 76-72-2 | [3][4] |
| Molecular Formula | C14H26O4 | [3] |
| Molecular Weight | 258.35 g/mol | [3] |
| IUPAC Name | Diethyl 2-ethyl-2-(1-methylbutyl)propanedioate | [5] |
| Boiling Point | 267.6 °C at 760 mmHg | [3] |
| Density | 0.967 g/cm3 | [3] |
| Refractive Index | 1.44 | [3] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. | [3] |
Expected Spectroscopic Data for this compound
| Spectroscopy | Key Features |
| 1H NMR | Signals corresponding to the two ethyl ester groups (triplet and quartet), the ethyl group (triplet and quartet), and the 1-methylbutyl group (multiple signals). |
| 13C NMR | Distinct peaks for the carbonyl carbons of the ester groups, the carbons of the ethyl groups, and the carbons of the 1-methylbutyl substituent. |
| IR Spectroscopy | A strong absorption band in the region of 1730-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester groups.[6] |
Experimental Protocols
The synthesis of this compound is a two-step alkylation process starting from diethyl malonate.
Signaling Pathway of the Synthesis
Caption: Reaction pathway for the synthesis of this compound.
Protocol 1: Synthesis of Diethyl (1-methylbutyl)malonate (Intermediate)
This protocol outlines the first alkylation step to produce the mono-alkylated intermediate.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
2-Bromopentane
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add sodium metal (1.0 eq.) to absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.[6]
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.1 eq.) dropwise at room temperature. Stir the mixture for 30 minutes.[6]
-
Alkylation: Add 2-bromopentane (1.0 eq.) dropwise to the reaction mixture. Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether (3x).[6]
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure. Purify the crude product by fractional distillation under vacuum to obtain Diethyl (1-methylbutyl)malonate.[6]
Protocol 2: Synthesis of this compound (Final Product)
This protocol describes the second alkylation of the intermediate product.
Materials:
-
Diethyl (1-methylbutyl)malonate (from Protocol 1)
-
Sodium metal
-
Absolute ethanol
-
Ethyl bromide
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a separate flame-dried flask, prepare a fresh solution of sodium ethoxide by dissolving sodium metal (1.0 eq.) in absolute ethanol under an inert atmosphere.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add the Diethyl (1-methylbutyl)malonate (1.0 eq.) dropwise at room temperature. Stir for 30 minutes to form the enolate.
-
Second Alkylation: Add ethyl bromide (1.1 eq.) dropwise to the reaction mixture. Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether (3x).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure. Purify the crude product by fractional distillation under vacuum to obtain this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting and Optimization
-
Low Yield: Low yields can result from incomplete reactions or side reactions. Ensure all reagents are anhydrous, as moisture will quench the enolate.[6] The reaction time and temperature may need to be optimized. For the second alkylation, ensure the first alkylation has gone to completion before adding the second alkylating agent.
-
Side Reactions: The primary side reaction is E2 elimination, which is more prevalent with secondary alkyl halides like 2-bromopentane.[6] Using a less sterically hindered base like sodium ethoxide and maintaining a moderate reaction temperature can help minimize this.[6] Dialkylation in the first step can be minimized by using a slight excess of diethyl malonate.[6]
-
Purification Challenges: The boiling points of the mono- and di-alkylated products, as well as unreacted starting material, may be close, making purification by distillation challenging. Efficient fractional distillation is crucial. Column chromatography can be an alternative purification method.
References
Application Notes and Protocols for the Condensation Reaction of Diethyl ethyl(1-methylbutyl)malonate with Urea
For: Researchers, scientists, and drug development professionals.
Introduction
The condensation reaction between disubstituted malonic esters and urea is a cornerstone of heterocyclic chemistry, providing a classical and efficient route to the synthesis of barbituric acid derivatives.[1] These compounds, commonly known as barbiturates, act as central nervous system depressants and have been of significant medicinal importance as sedatives, hypnotics, and anticonvulsants.[2][3] The pharmacological properties of barbiturates are largely determined by the nature of the substituents at the 5-position of the barbituric acid ring.[2]
This document provides detailed application notes and a comprehensive protocol for the condensation of diethyl ethyl(1-methylbutyl)malonate with urea to synthesize 5-ethyl-5-(1-methylbutyl)barbituric acid, a compound also known as pentobarbital.[1] The reaction proceeds via a base-catalyzed twofold nucleophilic acyl substitution mechanism, resulting in the formation of the characteristic pyrimidine-2,4,6-trione ring structure.[4]
Reaction Scheme
The overall reaction is as follows:
Starting Materials: this compound and Urea
Product: 5-ethyl-5-(1-methylbutyl)barbituric acid (Pentobarbital)
Quantitative Data Summary
The following table summarizes the quantitative parameters for a representative synthesis of 5-ethyl-5-(1-methylbutyl)barbituric acid.
| Parameter | Value | Reference(s) |
| Reactants | ||
| This compound | 129.2 g (0.5 mol) | [5][6] |
| Urea | 60.6 g (1.0 mol) | [5] |
| Sodium Methoxide | 139.7 g of 29% solution in methanol | [5] |
| Reaction Conditions | ||
| Initial Temperature | 60-85 °C | [5][6] |
| Distillation Temperature | up to 135-140 °C | [5][6] |
| Reaction Time | 2-3 hours for solvent evaporation | [5][6] |
| Product Yield | ||
| Crude Yield | 107.2 g | [5] |
| Purified Yield | 99.6 g | [5] |
| Purity (HPLC) | 99.87% | [5] |
Experimental Protocol
This protocol is adapted from established methods for the synthesis of pentobarbital.[5][6]
Materials:
-
This compound (129.2 g)
-
Urea, dry (60.6 g)[5]
-
Sodium methoxide solution (29% in methanol, 139.7 g)
-
Ethyl acetate (2.5 g)
-
Activated carbon
-
Hydrochloric acid (HCl)
-
Cold water
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Apparatus for distillation under reduced pressure
-
Büchner funnel and filter flask
-
Beakers
Procedure:
-
Reaction Setup: To a reaction flask, add 139.7 g of a 29% (w/w) sodium methoxide solution in methanol and 2.5 g of ethyl acetate.[5]
-
Initial Heating: Heat the mixture to 60-85 °C for 30 minutes.[5][6]
-
Addition of Reactants: Add 60.6 g of dry urea and 129.2 g of this compound to the flask.[5]
-
Condensation and Distillation: Heat the reaction mixture to distill off the methanol and ethanol, gradually increasing the temperature to 135-140 °C.[5][6] Continue heating under reduced pressure for 2-3 hours to evaporate the mixture to dryness.[5]
-
Work-up:
-
Precipitation: Carefully acidify the filtrate with hydrochloric acid to a pH of 3-4, which will precipitate the crude product.[5]
-
Isolation and Purification:
Visualizations
Caption: Reaction mechanism of barbiturate synthesis.
Caption: Experimental workflow for barbiturate synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Pentobarbital synthesis - chemicalbook [chemicalbook.com]
- 6. CN105541731A - Method for preparing 5-ethyl-5-(1-methylbutyl)malonylurea - Google Patents [patents.google.com]
Application Notes and Protocols: Diethyl ethyl(1-methylbutyl)malonate in Pharmaceutical Manufacturing
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl ethyl(1-methylbutyl)malonate (CAS No. 76-72-2) is a key chemical intermediate with significant applications in the pharmaceutical industry.[1] Its molecular structure makes it a versatile building block for the synthesis of more complex molecules.[2] The most prominent application of this compound is in the production of barbiturates, a class of drugs that act as central nervous system depressants.[2][3] Specifically, it is a direct precursor in the synthesis of pentobarbital.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pentobarbital, a widely recognized sedative-hypnotic drug.[3]
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 76-72-2 | [2] |
| Molecular Formula | C₁₄H₂₆O₄ | [2][3] |
| Molecular Weight | 258.35 g/mol | [2][3] |
| IUPAC Name | diethyl 2-ethyl-2-(pentan-2-yl)propanedioate | [2] |
| Synonyms | This compound, Ethyl(1-methylbutyl)malonic acid diethyl ester, NSC 10824 | [2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 267.6 °C at 760 mmHg | [2][3] |
| Density | 0.967 g/cm³ | [2][3] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [2][3] |
| Flash Point | 114.2 °C | [2] |
| Refractive Index | 1.44 | [2][3] |
Application in Pentobarbital Synthesis
The synthesis of pentobarbital from this compound is a classic example of a condensation reaction in pharmaceutical manufacturing.[3] The process involves the reaction of the malonic ester with urea in the presence of a strong base, such as sodium ethoxide, to form the barbiturate ring structure.[2]
Reaction Scheme
The overall chemical reaction for the synthesis of pentobarbital is as follows:
Starting Materials: this compound and Urea[3] Product: Pentobarbital (5-ethyl-5-(1-methylbutyl)barbituric acid)[3]
Caption: Synthesis of Pentobarbital from this compound.
Experimental Protocol: Synthesis of Pentobarbital
This protocol provides a detailed methodology for the synthesis of pentobarbital based on established methods.[3]
Materials
-
This compound
-
Urea
-
Sodium metal
-
Absolute Ethanol
-
Toluene
-
Hydrochloric Acid
-
Activated Carbon
Equipment
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Apparatus for distillation under reduced pressure
Procedure
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, carefully dissolve clean sodium metal in absolute ethanol to prepare the sodium ethoxide solution. This reaction is exothermic and requires caution.[3]
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add this compound and a solution of dry urea in hot absolute ethanol.[3]
-
Condensation: Heat the mixture to reflux for several hours to facilitate the condensation reaction.[3] The duration of reflux can range from 4 to 40 hours, depending on the scale and specific conditions.[4]
-
Solvent Removal: After the reaction is complete, remove the ethanol by distillation.[3][4] The remaining residue can then be evaporated to dryness under reduced pressure.[3]
-
Isolation of Crude Product: Dissolve the residue in water.[4] The aqueous solution may be extracted with a non-polar solvent like benzene to remove unreacted starting materials.[5]
-
Precipitation: Acidify the aqueous solution with hydrochloric acid to a pH of 3-4.[3][6] This will cause the crude pentobarbital to precipitate out of the solution.[3]
-
Purification: Collect the precipitate by filtration and wash it with cold water.[4] The crude product can be further purified by recrystallization from an aqueous ethanol solution.[5][6] For enhanced purity, the product can be dissolved in a dilute sodium hydroxide solution, treated with activated carbon for decolorization, filtered, and then re-precipitated with carbon dioxide or acid.[5]
Quantitative Data
| Parameter | Value | Reference(s) |
| Crude Yield | ~107.2 g (from 129.2 g of ester) | [6] |
| Final Yield | 99.6 g (after recrystallization) | [6] |
| Purity (HPLC) | 99.87% | [6] |
Mechanism of Action: GABAergic Signaling Pathway
Pentobarbital, the product of this synthesis, exerts its sedative and hypnotic effects by modulating the activity of the central nervous system. It is a barbiturate that enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) by binding to the GABA-A receptor.[5] This interaction increases the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
Caption: Pentobarbital's potentiation of GABAergic inhibition.
Advanced Applications and Future Scope
Beyond its primary use in barbiturate synthesis, this compound is being explored for other applications in chemical research. Its chiral center and ester functionalities make it a suitable substrate for asymmetric synthesis, which is crucial for developing stereospecific drugs.[7][8] Researchers are investigating its use with chiral auxiliaries or catalysts to produce enantiomerically pure compounds.[7] Furthermore, its reactivity in transition metal-catalyzed reactions, such as palladium-catalyzed cross-couplings, opens avenues for constructing complex molecular scaffolds.[7] The compound and its derivatives also show potential in material science for the synthesis of specialty polymers with enhanced thermal stability.[7]
Safety and Handling
This compound is a combustible liquid and should be kept away from heat and open flames.[2] Ingestion may be harmful.[2] It is imperative to consult the latest Safety Data Sheet (SDS) for this compound before handling to ensure proper safety precautions are taken.[2]
Conclusion
This compound is a valuable and versatile intermediate in the pharmaceutical industry, with its most significant role being in the synthesis of pentobarbital. The malonic ester synthesis pathway provides a reliable and scalable method for the production of this important sedative-hypnotic drug. A comprehensive understanding of its chemical properties, reaction protocols, and the pharmacological action of its derivatives is essential for its effective and safe utilization in drug development and manufacturing. Further research into its applications in asymmetric synthesis and material science holds promise for future innovations.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-methyl butyl-ethyl malonic ester? , Hive Methods Discourse [chemistry.mdma.ch]
- 5. Pentobarbital | 76-74-4 [chemicalbook.com]
- 6. Pentobarbital synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. Buy this compound | 76-72-2 [smolecule.com]
Application Notes and Protocols: Phase-Transfer Catalysis in Malonic Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The malonic ester synthesis is a versatile and widely used method in organic chemistry for the preparation of substituted carboxylic acids. The core of this synthesis involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation. The use of phase-transfer catalysis (PTC) in this process offers significant advantages, including milder reaction conditions, increased reaction rates, higher yields, and the ability to use a wider range of reactants and solvents. This is particularly beneficial in industrial applications and drug development where efficiency, cost-effectiveness, and green chemistry principles are paramount.[1][2]
Phase-transfer catalysts, typically quaternary ammonium or phosphonium salts, facilitate the transfer of the malonate enolate from an aqueous or solid phase to an organic phase where the alkylating agent resides.[1][2] This overcomes the mutual insolubility of the reactants, enabling the reaction to proceed efficiently. Furthermore, the development of chiral phase-transfer catalysts has opened the door to asymmetric malonic ester synthesis, allowing for the enantioselective synthesis of chiral carboxylic acids, which are crucial building blocks in the pharmaceutical industry.[3][4][5]
These application notes provide a comprehensive overview of the use of phase-transfer catalysts in malonic ester synthesis, including quantitative data on catalyst performance, detailed experimental protocols, and a mechanistic illustration of the catalytic cycle.
Data Presentation
The choice of phase-transfer catalyst significantly impacts the yield and, in the case of asymmetric synthesis, the enantioselectivity of the malonic ester alkylation. The following tables summarize quantitative data from various studies to facilitate catalyst selection and reaction optimization.
Table 1: Comparison of Achiral Phase-Transfer Catalysts in the Monoalkylation of Malonic Ester
| Catalyst Type | Catalyst Example | Base | Solvent | Yield (%) | Reference |
| Azacrown Ether | N/A | KOH (solid) | Toluene | >95 | |
| Crown Ether | 18-Crown-6 | K₂CO₃ (solid) | Acetonitrile | High | |
| Tetraalkylammonium Salt | Tetrabutylammonium Bromide (TBAB) | KOH (aq) | Toluene | >98 (conversion) | [6] |
| Tetraalkylammonium Salt | Triethylbenzylammonium Chloride (TEBAC) | KOH (solid) | DMFA | High | [7] |
| Linear Polyesters | Polyethylene Glycols (PEGs) | K₂CO₃ (solid) | N/A | Good | [8] |
Table 2: Enantioselective Alkylation of Malonic Esters using Chiral Phase-Transfer Catalysts
| Malonic Ester Derivative | Alkylating Agent | Chiral Catalyst | Base | Solvent | Yield (%) | ee (%) | Reference |
| 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate | p-Chlorobenzyl bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 50% aq. KOH | Toluene | up to 99 | up to 98 | [9][10][11] |
| α-monosubstituted tert-butyl methyl malonate | Various alkyl halides | N-(9-anthracenylmethyl)cinchoninium chloride | CsOH·H₂O | Toluene | High | High | [3] |
| N,N-dialkylmalonamic tert-butyl esters | Various alkyl halides | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 50% aq. KOH | Toluene | High | up to 96 | [4] |
| tert-butyl methyl α-benzylmalonate | Allyl bromide | Cinchonine-derived squaramide (C5) | K₂CO₃ | Toluene | Good | 9 | [12] |
| Diethyl malonate | Benzalacetophenone | Cinchonidine-derived quaternary ammonium salt | K₂CO₃ | Toluene | Good | Moderate | [13] |
Experimental Protocols
The following are detailed protocols for both achiral and enantioselective malonic ester synthesis using phase-transfer catalysis.
Protocol 1: General Procedure for Achiral Alkylation of Diethyl Malonate using Tetrabutylammonium Bromide (TBAB)
Materials:
-
Diethyl malonate
-
Alkyl halide (e.g., 1-bromobutane)
-
Potassium carbonate (K₂CO₃), finely powdered
-
Tetrabutylammonium bromide (TBAB)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Dichloromethane
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add diethyl malonate (1.0 eq.), finely powdered potassium carbonate (2.0 eq.), and the chosen anhydrous solvent (e.g., DMF).
-
Add the phase-transfer catalyst, tetrabutylammonium bromide (0.05 - 0.1 eq.).
-
Stir the mixture vigorously at room temperature for 15-20 minutes.
-
Add the alkyl halide (1.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium salts and wash the residue with dichloromethane.
-
Combine the filtrate and washings and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkylated malonic ester.
-
The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Enantioselective Alkylation of a Malonate Derivative using a Chiral Cinchona Alkaloid-Derived Catalyst
This protocol is adapted from a literature procedure for the synthesis of chiral malonates.[9][10]
Materials:
-
1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (1.0 eq.)
-
(S,S)-3,4,5-trifluorophenyl-NAS bromide (chiral phase-transfer catalyst, 0.05 eq.)
-
Alkyl halide (e.g., p-chlorobenzyl bromide, 5.0 eq.)
-
Toluene
-
50% w/v aqueous potassium hydroxide (KOH) solution (5.0 eq.)
-
Round-bottom flask with a magnetic stirrer
-
Low-temperature cooling bath
Procedure:
-
In a round-bottom flask, dissolve the malonate derivative (e.g., 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate) and the chiral phase-transfer catalyst ((S,S)-3,4,5-trifluorophenyl-NAS bromide) in toluene at room temperature.
-
Add the alkylating agent (e.g., p-chlorobenzyl bromide) to the solution.
-
Cool the reaction mixture to the desired low temperature (e.g., -40 °C) using a suitable cooling bath.
-
Add the 50% aqueous KOH solution to the vigorously stirred reaction mixture.
-
Continue stirring at the low temperature and monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding water and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography. The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis.
Mandatory Visualization
The following diagrams illustrate the key mechanisms and workflows involved in the phase-transfer catalyzed malonic ester synthesis.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The highly enantioselective phase-transfer catalytic mono-alkylation of malonamic esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]
- 7. Alkylation of malonic ester and monoalkylmalonic esters under the conditions of phase-transfer catalysis (Journal Article) | OSTI.GOV [osti.gov]
- 8. Sciencemadness Discussion Board - Testing Phase Transfer Catalysts in a Malonic Ester Synthesis. - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 10. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Purification of Diethyl ethyl(1-methylbutyl)malonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis, experimental work-up, and purification of Diethyl ethyl(1-methylbutyl)malonate, a versatile intermediate in organic synthesis.[1] The document includes quantitative data summaries, step-by-step experimental procedures, and visual diagrams of the workflow and troubleshooting logic.
Chemical Properties and Data
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₆O₄ | [2] |
| Molecular Weight | 258.35 g/mol | [2] |
| Boiling Point | 267.6 °C at 760 mmHg | [2] |
| Density | 0.967 g/cm³ | [2] |
| Refractive Index | 1.44 | [2] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [2] |
Experimental Protocols
Two common methods for the synthesis of this compound are the classical approach using a strong base like sodium ethoxide and a milder method employing phase-transfer catalysis.
Protocol 1: Classical Synthesis via Sodium Ethoxide
This protocol outlines the alkylation of diethyl ethylmalonate using 2-bromopentane and sodium ethoxide.
Materials:
-
Diethyl ethylmalonate
-
Sodium metal
-
Absolute ethanol
-
2-Bromopentane
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Toluene (optional, for azeotropic removal of water)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an inert gas inlet, add sodium metal (1.0 eq.) to absolute ethanol. The reaction is exothermic and should be managed with appropriate cooling. Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl ethylmalonate (1.0 eq.) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylation: Add 2-bromopentane (1.1 eq.) dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux and maintain it for 8-12 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water to dissolve the sodium bromide salt.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).[3]
-
Combine the organic extracts and wash with brine (1 x 50 mL).[3]
-
Dry the organic layer over anhydrous magnesium sulfate.[3]
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.[3]
-
-
Purification: Purify the crude product by fractional distillation under vacuum to obtain pure this compound.[3]
Protocol 2: Phase-Transfer Catalysis (PTC) Method
This method utilizes a milder base and a phase-transfer catalyst, which can be advantageous for minimizing side reactions like E2 elimination.[3]
Materials:
-
Diethyl ethylmalonate
-
2-Bromopentane
-
Anhydrous potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Anhydrous toluene or acetonitrile
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl ethylmalonate (1.0 eq.), 2-bromopentane (1.2 eq.), anhydrous potassium carbonate (2.0 eq.), and a catalytic amount of TBAB (e.g., 5 mol%).[3]
-
Reaction: Add anhydrous toluene or acetonitrile as the solvent. Heat the mixture to reflux with vigorous stirring.[3] Monitor the reaction progress by TLC or GC.
-
Work-up:
-
Purification: The crude product can be purified by fractional distillation under vacuum.[3]
Data Presentation
The following tables summarize hypothetical yield data based on typical outcomes for malonic ester syntheses to illustrate the impact of different reaction parameters.[3]
Table 1: Effect of Base and Alkylating Agent on Yield [3]
| Base | Alkylating Agent | Reaction Time (h) | Temperature (°C) | Yield of Mono-alkylated Product (%) | Yield of Dialkylated Product (%) | Yield of Elimination Product (%) |
| Sodium Ethoxide | 2-Bromopentane | 12 | 78 (Reflux) | 50-60 | 10-15 | 5-10 |
| Sodium Ethoxide | 2-Iodopentane | 8 | 78 (Reflux) | 55-65 | 10-15 | 3-8 |
| Potassium Carbonate (PTC) | 2-Bromopentane | 24 | 110 (Reflux) | 60-70 | 5-10 | <5 |
Table 2: Effect of Reactant Stoichiometry on Product Distribution (using Sodium Ethoxide and 2-Bromopentane) [3]
| Ratio of Diethyl Malonate : 2-Bromopentane | Yield of Mono-alkylated Product (%) | Yield of Dialkylated Product (%) |
| 1 : 1 | 55 | 15 |
| 1.5 : 1 | 65 | 8 |
| 2 : 1 | 70 | <5 |
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting guide for the synthesis of this compound.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Malonates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. Among the vast array of nucleophiles utilized in these transformations, malonates and their derivatives are particularly valuable due to their versatility as pronucleophiles. The acidic nature of the methylene protons of malonates allows for easy deprotonation to form stabilized carbanions, which can then participate in a variety of palladium-catalyzed reactions. This versatility makes malonates key building blocks in the synthesis of complex molecules, including pharmaceuticals and natural products.
These application notes provide an overview and detailed protocols for several key palladium-catalyzed cross-coupling reactions involving malonate nucleophiles, including the Tsuji-Trost Allylic Alkylation, the α-Arylation of Malonates, and the Decarboxylative Allylation of Allyl Malonate Derivatives.
Tsuji-Trost Allylic Alkylation of Malonates
The Tsuji-Trost reaction is a powerful method for the formation of carbon-carbon bonds via the palladium-catalyzed allylation of nucleophiles.[1] When malonates are used as nucleophiles, this reaction provides an efficient route to α-allyl malonic esters, which are valuable intermediates in organic synthesis. The reaction proceeds through a π-allylpalladium intermediate, which is then attacked by the malonate enolate.[2][3]
Catalytic Cycle
The catalytic cycle of the Tsuji-Trost allylic alkylation begins with the coordination of the Pd(0) catalyst to the alkene of the allylic substrate, followed by oxidative addition to form a cationic π-allylpalladium(II) complex and displace the leaving group. The malonate nucleophile then attacks one of the termini of the π-allyl ligand, typically at the less substituted position, leading to the formation of the product and regeneration of the Pd(0) catalyst.[2]
Experimental Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate with Dimethyl Malonate
This protocol describes a typical procedure for the enantioselective Tsuji-Trost allylic alkylation using a chiral phosphine ligand.
Materials:
-
[Pd(η³-C₃H₅)Cl]₂ (Palladium allyl chloride dimer)
-
Chiral Ligand (e.g., (S,S)-Trost Ligand)
-
1,3-Diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), dissolve [Pd(η³-C₃H₅)Cl]₂ (2.5 mol%) and the chiral ligand (6 mol%) in anhydrous CH₂Cl₂.
-
Stir the solution at room temperature for 20-30 minutes to allow for complex formation.
-
Add 1,3-diphenyl-2-propenyl acetate (1.0 equiv), dimethyl malonate (1.2 equiv), BSA (1.5 equiv), and KOAc (20 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-allyl malonic ester.
Data Presentation: Ligand Screening for Enantioselective Allylic Alkylation
The choice of chiral ligand is crucial for achieving high enantioselectivity in the asymmetric Tsuji-Trost reaction. The following table summarizes the performance of different ligands in the reaction between 1,3-diphenyl-2-propenyl acetate and dimethyl malonate.
| Entry | Chiral Ligand | Yield (%) | ee (%) |
| 1 | (R,R)-Trost Ligand | 95 | 98 |
| 2 | (S)-BINAP | 92 | 85 |
| 3 | (R)-PhanePhos | 88 | 70 |
| 4 | (S,S)-Chiraphos | 90 | 91 |
| 5 | (R,R)-DIOP | 85 | 78 |
Palladium-Catalyzed α-Arylation of Malonates
The direct α-arylation of carbonyl compounds is a powerful transformation for the synthesis of α-aryl carbonyl derivatives. Malonates are excellent substrates for this reaction, providing access to α-aryl malonic esters, which are precursors to a variety of valuable compounds, including non-steroidal anti-inflammatory drugs.[4] This reaction typically employs a palladium catalyst in combination with a bulky, electron-rich phosphine ligand.[5]
Catalytic Cycle
The catalytic cycle for the α-arylation of malonates is proposed to begin with the oxidative addition of the aryl halide to a Pd(0) complex, forming an arylpalladium(II) halide intermediate. Subsequent reaction with the malonate enolate, formed by deprotonation with a base, leads to an arylpalladium(II) enolate complex. Reductive elimination from this complex furnishes the α-aryl malonate product and regenerates the Pd(0) catalyst.[1]
Experimental Protocol: α-Arylation of Diethyl Malonate with 4-Bromotoluene
This protocol provides a general procedure for the palladium-catalyzed α-arylation of diethyl malonate.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or other suitable ligand
-
4-Bromotoluene
-
Diethyl malonate
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Add anhydrous toluene, followed by 4-bromotoluene (1.0 equiv), diethyl malonate (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by GC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the diethyl 2-(4-methylphenyl)malonate.
Data Presentation: Substrate Scope of α-Arylation of Diethyl Malonate
The palladium-catalyzed α-arylation of diethyl malonate is compatible with a wide range of aryl bromides bearing both electron-donating and electron-withdrawing groups.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | Diethyl 2-(p-tolyl)malonate | 92 |
| 2 | 4-Bromoanisole | Diethyl 2-(4-methoxyphenyl)malonate | 88 |
| 3 | 4-Bromobenzonitrile | Diethyl 2-(4-cyanophenyl)malonate | 85 |
| 4 | 2-Bromonaphthalene | Diethyl 2-(naphthalen-2-yl)malonate | 90 |
| 5 | 3-Bromopyridine | Diethyl 2-(pyridin-3-yl)malonate | 75 |
Decarboxylative Allylation of Allyl Malonate Derivatives
Decarboxylative cross-coupling reactions have emerged as a powerful strategy in organic synthesis, offering a way to form new bonds with the extrusion of carbon dioxide. The palladium-catalyzed decarboxylative allylation of allyl malonate derivatives provides a direct route to homoallylic esters.[6] Standard allyl alkyl malonates are often unreactive; however, using more acidic malonate derivatives, such as allyl 2,2,2-trifluoroethyl malonates, facilitates the decarboxylation step under milder conditions.[7]
Logical Workflow
The reaction proceeds through a sequence of palladium-catalyzed steps, initiated by the formation of a π-allylpalladium intermediate. This is followed by decarboxylation to generate a nucleophilic enolate, which then undergoes intramolecular allylation.
Experimental Protocol: Decarboxylative Rearrangement of Allyl 2,2,2-Trifluoroethyl Malonate
This protocol is adapted from studies on the decarboxylative allylation of activated malonate esters.[7]
Materials:
-
Allyl 2,2,2-trifluoroethyl malonate substrate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,2-Bis(diphenylphosphino)ethane (dppe)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve the allyl 2,2,2-trifluoroethyl malonate substrate (1.0 equiv) in anhydrous THF.
-
To this solution, add Pd₂(dba)₃ (5 mol%) and dppe (10 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired homoallylic ester.
Data Presentation: Substrate Scope for Decarboxylative Allylation
The decarboxylative allylation is applicable to a range of substituted allyl 2,2,2-trifluoroethyl malonates.
| Entry | Substrate | Product | Yield (%) |
| 1 | Cinnamyl 2,2,2-trifluoroethyl malonate | 2,2,2-Trifluoroethyl (E)-5-phenylpent-4-enoate | 85 |
| 2 | Geranyl 2,2,2-trifluoroethyl malonate | 2,2,2-Trifluoroethyl (E)-5,9-dimethyldeca-4,8-dienoate | 78 |
| 3 | Allyl 2-phenyl-2-(2,2,2-trifluoroethyl)malonate | 2,2,2-Trifluoroethyl 2-phenylpent-4-enoate | 90 |
| 4 | Crotyl 2,2,2-trifluoroethyl malonate | 2,2,2-Trifluoroethyl 3-methylpent-4-enoate | 82 |
Conclusion
Palladium-catalyzed cross-coupling reactions involving malonates are indispensable tools in modern organic synthesis. The Tsuji-Trost allylic alkylation, α-arylation, and decarboxylative allylation represent just a few of the powerful transformations that leverage the unique reactivity of malonate nucleophiles. The detailed protocols and data presented in these application notes are intended to serve as a practical guide for researchers in the fields of chemistry and drug development, facilitating the efficient synthesis of complex molecular architectures. As the field of catalysis continues to evolve, the development of new ligands and reaction conditions will undoubtedly further expand the scope and utility of these important reactions.
References
- 1. α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 3. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 4. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Palladium-Catalyzed Decarboxylative Rearrangements of Allyl 2,2,2-Trifluoroethyl Malonates: Direct Access to Homoallylic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Asymmetric Synthesis Using Chiral Malonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral malonate derivatives are versatile C2 synthons extensively utilized in asymmetric synthesis to construct complex chiral molecules, which are fundamental in drug discovery and development. Their unique structural feature, a prochiral center flanked by two ester groups, allows for the stereoselective formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the two ester functionalities provides a handle for subsequent selective transformations, making them valuable building blocks for the synthesis of natural products and pharmaceuticals.[1][2][3] This document provides detailed application notes and experimental protocols for key asymmetric transformations involving chiral malonate derivatives, including α-alkylation, Michael addition, and palladium-catalyzed allylic alkylation.
Core Concepts and Applications
The primary applications of chiral malonate derivatives in asymmetric synthesis revolve around the enantioselective functionalization of their α-carbon. This is typically achieved through two main strategies: the use of a chiral auxiliary covalently attached to the malonate, or the employment of a chiral catalyst that controls the stereochemical outcome of the reaction.
Key Asymmetric Transformations:
-
α-Alkylation: The introduction of an alkyl group at the α-position of a malonate is a fundamental C-C bond-forming reaction. Asymmetric α-alkylation of chiral malonate derivatives allows for the creation of chiral centers with high enantiopurity. Phase-transfer catalysis has emerged as a powerful tool for this transformation, offering high yields and excellent enantioselectivities.[1][4]
-
Michael Addition: The conjugate addition of malonates to α,β-unsaturated compounds is a widely used method for the formation of 1,5-dicarbonyl compounds. The use of chiral catalysts, such as organocatalysts or metal complexes, enables highly enantioselective Michael additions, providing access to a wide range of chiral adducts.[5][6][7][8][9][10]
-
Palladium-Catalyzed Allylic Alkylation: This powerful reaction involves the substitution of an allylic leaving group with a nucleophile, such as a malonate enolate. The use of chiral ligands in conjunction with a palladium catalyst allows for the asymmetric formation of C-C bonds, leading to chiral products with high enantiomeric excess.[11][12][13][14]
-
Cycloaddition Reactions: Chiral malonate derivatives can participate in various cycloaddition reactions, such as Diels-Alder reactions, to construct cyclic systems with multiple stereocenters. These reactions are often promoted by chiral Lewis acids or organocatalysts.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data for the key asymmetric transformations discussed, providing a comparative overview of different catalytic systems and reaction conditions.
Table 1: Asymmetric α-Alkylation of Malonate Derivatives via Phase-Transfer Catalysis[1]
| Entry | Substrate | Alkylating Agent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate | Benzyl bromide | (S,S)-Cat (5) | 50% KOH | Toluene | -40 | 30 | 75 | 95 |
| 2 | 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate | Allyl bromide | (S,S)-Cat (5) | 50% KOH | Toluene | -40 | 24 | 99 | 90 |
| 3 | 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate | p-Chlorobenzyl bromide | (S,S)-Cat (5) | 50% KOH | Toluene | -40 | 36 | 99 | 98 |
| 4 | 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate | p-Methoxybenzyl bromide | (S,S)-Cat (5) | 50% KOH | Toluene | -40 | 48 | 95 | 96 |
(S,S)-Cat = (S,S)-3,4,5-trifluorophenyl-NAS bromide
Table 2: Enantioselective Michael Addition of Diethyl Malonate to Chalcones[5]
| Entry | Chalcone Substituent | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | H | NiCl₂/(-)-Sparteine (10) | Toluene | 5 | 88 | 86 |
| 2 | 4-Me | NiCl₂/(-)-Sparteine (10) | Toluene | 6 | 85 | 84 |
| 3 | 4-Cl | NiCl₂/(-)-Sparteine (10) | Toluene | 5 | 90 | 88 |
| 4 | 4-OMe | NiCl₂/(-)-Sparteine (10) | Toluene | 7 | 82 | 80 |
Table 3: Palladium-Catalyzed Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate with Dimethyl Malonate[11]
| Entry | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | (S)-BINAP (2) | NaH | THF | 12 | 95 | 90 |
| 2 | (R,R)-Trost Ligand (1.5) | NaH | CH₂Cl₂ | 8 | 98 | 95 |
| 3 | (S)-PHOX (2) | NaH | Toluene | 10 | 92 | 88 |
| 4 | (R)-Josiphos (2) | NaH | THF | 15 | 90 | 85 |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments cited in the data tables.
Protocol 1: Asymmetric α-Alkylation of 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate[1]
Objective: To synthesize an enantioenriched α,α-disubstituted malonate via phase-transfer catalysis.
Materials:
-
1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate
-
Benzyl bromide
-
(S,S)-3,4,5-trifluorophenyl-NAS bromide (catalyst)
-
50% w/v aqueous Potassium Hydroxide (KOH)
-
Toluene
-
Dichloromethane
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (23 mg, 0.065 mmol) and (S,S)-3,4,5-trifluorophenyl-NAS bromide (3 mg, 0.0033 mmol) in toluene (216 μL) at room temperature, add benzyl bromide (1.2 eq, 0.078 mmol).
-
Cool the reaction mixture to -40 °C.
-
Add 50% w/v aqueous KOH (36.4 μL, 0.324 mmol) to the stirred reaction mixture.
-
Continue stirring at -40 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 30 hours).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel (Hexane:EtOAc gradient) to afford the desired α-benzylated malonate.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Enantioselective Michael Addition of Diethyl Malonate to Chalcone[5]
Objective: To synthesize a chiral 1,5-dicarbonyl compound via a nickel-catalyzed asymmetric Michael addition.
Materials:
-
Chalcone
-
Diethyl malonate
-
Nickel(II) chloride (NiCl₂)
-
(-)-Sparteine
-
Dry Toluene
-
Dilute Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry flask under a nitrogen atmosphere, stir a mixture of NiCl₂ (13 mg, 10 mol%) and (-)-sparteine (0.024 mL, 10 mol%) in dry toluene (5 mL) at room temperature for 6 hours.
-
Slowly add chalcone (0.393 g, 1.89 mmol) in small portions to the catalyst mixture.
-
Stir the reaction mixture for an additional 30 minutes.
-
Add diethyl malonate (0.345 mL, 2.26 mmol) to the reaction mixture.
-
Continue stirring at 25 °C until the starting material is completely consumed as monitored by TLC (approximately 5 hours).
-
Concentrate the reaction mixture to dryness in vacuo.
-
Quench the reaction with dilute HCl and extract the product with ethyl acetate (3 x 15 mL).
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel (Petroleum ether:EtOAc, 90:10) to yield the desired Michael adduct.
-
Determine the enantiomeric excess by chiral Gas Chromatography (GC) or by comparing the specific rotation with reported data.
Protocol 3: Palladium-Catalyzed Asymmetric Allylic Alkylation[11]
Objective: To synthesize an enantioenriched allylated malonate using a palladium-catalyzed asymmetric reaction.
Materials:
-
1,3-Diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
[Pd₂(dba)₃]·CHCl₃ (palladium source)
-
(S)-BINAP (chiral ligand)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Dry Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in dry THF at 0 °C under a nitrogen atmosphere, add dimethyl malonate (1.2 eq) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve [Pd₂(dba)₃]·CHCl₃ (2.5 mol%) and (S)-BINAP (5.5 mol%) in dry THF and stir for 20 minutes at room temperature.
-
Add the solution of 1,3-diphenyl-2-propenyl acetate (1.0 eq) in THF to the catalyst mixture.
-
Add the prepared sodium salt of dimethyl malonate to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC (approximately 12 hours).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel (Hexane:EtOAc gradient) to obtain the pure product.
-
Determine the enantiomeric excess by chiral HPLC.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key conceptual frameworks in the asymmetric synthesis using chiral malonate derivatives.
Caption: General workflow for asymmetric synthesis using chiral malonate derivatives.
Caption: Simplified catalytic cycle for an organocatalyzed Michael addition.
Caption: Decision tree for selecting a catalytic system.
References
- 1. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 2. Organocatalytic asymmetric addition of malonates to unsaturated 1,4-diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Organocatalytic asymmetric addition of malonates to unsaturated 1,4-diketones [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Organocatalytic asymmetric addition of malonates to unsaturated 1,4-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-Catalyzed Asymmetric Allylic α-Alkylation of Acyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diethyl Ethyl(1-methylbutyl)malonate in the Flavor and Fragrance Industry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Diethyl ethyl(1-methylbutyl)malonate, a key ingredient in the flavor and fragrance industry. This document details its chemical and physical properties, sensory characteristics, synthesis protocols, and methods for its application and evaluation.
Introduction
This compound (CAS No. 76-72-2) is a malonic ester recognized for its significant contribution to the flavor and fragrance industry.[1] Its distinct fruity aroma profile makes it a valuable component in the creation of a wide array of consumer products, from fine fragrances and personal care items to food and beverages.[1] Understanding its properties and applications is crucial for formulators and researchers aiming to develop innovative and appealing sensory experiences.
Chemical Structure:
References
Application Notes and Protocols: Diethyl ethyl(1-methylbutyl)malonate and Derivatives in Polymer Science
Audience: Researchers, scientists, and drug development professionals.
Abstract: Diethyl ethyl(1-methylbutyl)malonate is a malonic acid derivative with potential applications in organic synthesis and material science.[1][2] While specific research on this particular compound in polymer science is emerging, the broader class of diethyl malonate derivatives serves as a versatile platform for the synthesis of specialty polymers. These compounds are instrumental as precursors for functional monomers, as co-monomers in polymerization processes, and for creating materials with enhanced thermal stability.[3][4] This document outlines the key applications, quantitative data, and experimental protocols relevant to the use of diethyl malonate and its derivatives in polymer science, with a focus on applications pertinent to drug development and material science.
Core Applications in Polymer Science
Diethyl malonate and its substituted analogs are valuable building blocks in polymer chemistry due to the reactivity of their ester functionalities and the active methylene group.[4][5]
-
Synthesis of Functional Monomers: A primary application is the synthesis of specialized monomers. The Knoevenagel condensation, a reaction between an active methylene compound like diethyl malonate and an aldehyde or ketone, is a cornerstone technique.[6][7] This reaction is catalyzed by a weak base and is used to produce α,β-unsaturated compounds that can be subsequently polymerized.[8] For example, the reaction with formaldehyde can yield diethyl methylidene malonate (DEMM), a monomer that can undergo anionic polymerization.[9][10]
-
Co-monomer in Polymer Production: this compound itself can be used as a co-monomer in the manufacturing of polymers.[4][11] Its incorporation into a polymer backbone can influence properties such as thermal stability and solubility. Research suggests its derivatives may be used to create polymers with enhanced thermal properties.[3]
-
Biodegradable Polymers: Malonate derivatives are key in the synthesis of biodegradable polymers. They can be used to create polyesters and other polymers with tunable degradation rates, a critical feature for drug delivery systems and other biomedical applications. Bio-based malonates are gaining attention for developing more sustainable and biodegradable materials.[12]
Data Presentation: Polymerization Parameters
The following tables summarize typical reaction conditions and outcomes for polymerizations involving diethyl malonate derivatives.
Table 1: Anionic Polymerization of Diethyl Methylidene Malonate (DEMM)
| Parameter | Value | Reference |
| Monomer | Diethyl Methylidene Malonate (DEMM) | [9] |
| Initiator | Poly(ethylene-co-acrylic acid) sodium salt | [9] |
| Solvent | Tetrahydrofuran (THF) | [9] |
| Temperature | Room Temperature | [9] |
| Quenching Agent | Trifluoroacetic acid (TFA) | [9] |
| Resulting Polymer | Poly(diethyl methylidene malonate) (pDEMM) | [9] |
Table 2: Knoevenagel Condensation for Monomer Synthesis
| Parameter | Value | Reference |
| Reactants | Diethyl malonate, Aldehyde (e.g., Benzaldehyde) | [10][14] |
| Catalyst | Piperidine, Bovine Serum Albumin (BSA) | [8][14] |
| Solvent | Ethanol, Dimethyl sulfoxide (DMSO) | [8][14] |
| Temperature | 0°C to Room Temperature | [8][14] |
| Product | α,β-unsaturated dicarbonyl compound | [8] |
| Yield | 85-89% | [14] |
Experimental Protocols
Protocol 1: Synthesis of a Functional Monomer via Knoevenagel Condensation
This protocol describes the synthesis of an α,β-unsaturated monomer using diethyl malonate and an aldehyde, a foundational step for creating custom polymers.
Materials:
-
Diethyl malonate
-
Aldehyde (e.g., 2-methoxybenzaldehyde)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve the aldehyde in ethanol.
-
Add an equimolar amount of diethyl malonate to the solution.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Attach a condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the pure α,β-unsaturated monomer.[8]
Protocol 2: Surface-Initiated Anionic Polymerization of DEMM
This protocol details the polymerization of diethyl methylidene malonate (DEMM) from a functionalized polymer surface, a technique used for creating polymer coatings.[9]
Materials:
-
Diethyl methylidene malonate (DEMM) monomer
-
Poly(ethylene-co-acrylic acid) (pEAA) film
-
Sodium hydroxide (NaOH) for surface treatment
-
Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA) for quenching
-
Petri dish or other suitable reaction vessel
Procedure:
-
Treat the pEAA film with a solution of NaOH to convert the surface carboxylic acid groups into nucleophilic carboxylate salts, which will act as initiators.[9]
-
Thoroughly rinse the film with deionized water and dry it under vacuum.
-
Place the functionalized pEAA film in a petri dish.
-
Add pure DEMM monomer directly onto the surface of the film.
-
Allow the polymerization to proceed for a set time (e.g., 24 hours) at room temperature in a controlled environment.[9]
-
After the desired time, quench the reaction by adding an excess of TFA.
-
Wash the film extensively with THF to remove any non-grafted polymer.
-
Dry the resulting polymer-coated film under vacuum. The presence of grafted poly(diethyl methylidene malonate) (pDEMM) can be confirmed using techniques like ATR-FTIR spectroscopy.[9][15]
Visualizations
Caption: Workflow for Knoevenagel Condensation.
Caption: Workflow for Surface-Initiated Polymerization.
Caption: Pathway for Polymer-Based Drug Delivery.
References
- 1. Page loading... [guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Buy this compound | 76-72-2 [smolecule.com]
- 5. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. biosynth.com [biosynth.com]
- 12. specialchem.com [specialchem.com]
- 13. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 14. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Anionic polymerization and transport of diethyl methylidene malonate on polyolefin copolymer surfaces - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Preventing E2 elimination side reactions with secondary halides
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with secondary halides, focusing on the prevention of E2 elimination side reactions to favor the desired SN2 substitution product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My SN2 reaction with a secondary halide is resulting in a high yield of an alkene. What is causing this unwanted E2 elimination side reaction?
When working with secondary halides, a common issue is the competition between SN2 (bimolecular nucleophilic substitution) and E2 (bimolecular elimination) pathways.[1][2] Several factors can favor the undesired E2 reaction, including the choice of a strong or sterically bulky base, the use of a polar protic solvent, and elevated reaction temperatures.[3][4][5] With secondary halides, a strong base is more likely to favor elimination.[6][7]
Q2: How does my choice of nucleophile or base impact the SN2/E2 product ratio?
The nature of the nucleophile/base is a critical factor.[7][8]
-
To Favor SN2 (Substitution): Employ a good nucleophile that is a weak base.[2][8] Examples include halide ions (I⁻, Br⁻), azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻).[6] These species are effective at attacking the electrophilic carbon but are less likely to abstract a proton, which initiates elimination.[9]
-
Conditions that Favor E2 (Elimination): Using a strong, sterically hindered ("bulky") base will significantly increase the amount of the E2 product.[1][4][8] Bulky bases like potassium tert-butoxide (KOtBu) have difficulty accessing the sterically hindered electrophilic carbon required for an SN2 attack.[10] Instead, they more readily remove a beta-hydrogen, leading to elimination.[4][10] Strong, non-bulky bases like hydroxide (HO⁻) and alkoxides (RO⁻) also tend to favor E2 with secondary halides.[1][6]
Q3: What role does the solvent play in controlling the reaction outcome?
The solvent influences the reactivity of the nucleophile/base through solvation.[11][12][13]
-
To Favor SN2 (Substitution): Use a polar aprotic solvent.[3][9][14] Examples include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile.[6][14] These solvents do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and more reactive towards the electrophilic carbon, thus promoting the SN2 pathway.[14][15]
-
Conditions that Favor E2 (Elimination): Polar protic solvents, such as water and alcohols, can solvate and stabilize the base through hydrogen bonding.[16] This can hinder the base's ability to act as a nucleophile and may favor its function as a proton abstractor, leading to a higher proportion of the E2 product.[9][11]
Q4: Can I use temperature to control the competition between SN2 and E2 reactions?
Yes, temperature is a key variable.
-
To Favor SN2 (Substitution): Lower reaction temperatures are generally preferred.[4] Substitution reactions are often enthalpically favored, while elimination reactions are entropically favored.[4]
-
Conditions that Favor E2 (Elimination): Increasing the reaction temperature favors elimination reactions.[17][18] The Gibbs free energy equation (ΔG = ΔH - TΔS) shows that as temperature (T) increases, the entropy term (TΔS) becomes more significant. Since elimination reactions typically result in an increase in the number of molecules and thus higher entropy, they are favored at higher temperatures.[17]
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting and optimizing your reaction to minimize E2 elimination.
Caption: Troubleshooting workflow for diagnosing and resolving excessive E2 elimination.
Data Presentation
The following table summarizes the impact of different reagents and conditions on the product distribution in reactions with secondary halides.
| Substrate | Reagent | Solvent | Temperature (°C) | SN2 Product (%) | E2 Product (%) | Reference |
| Isopropyl Bromide | NaOH | Ethanol | 55 | 21% | 79% | [6] |
| Isopropyl Bromide | NaOCH₃ | DMSO | - | 3% | 97% | [6] |
| 2-Bromobutane | Strong Base | - | - | <20% | >80% | [6] |
| 2-Bromopentane | Strong Base | - | - | <20% | >80% | [6] |
Experimental Protocols
General Protocol for an SN2 Reaction on a Secondary Halide Minimizing E2 Elimination
This protocol outlines a general method for reacting a secondary alkyl halide with a non-basic nucleophile to favor the SN2 pathway.
Materials:
-
Secondary alkyl halide (e.g., 2-bromobutane)
-
Nucleophile (weakly basic, e.g., Sodium Azide, NaN₃)
-
Polar aprotic solvent (e.g., anhydrous DMF)
-
Reaction vessel with magnetic stirrer
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Temperature control system (e.g., ice bath)
Procedure:
-
Setup: Assemble the reaction vessel under an inert atmosphere. Ensure all glassware is dry.
-
Reagent Addition: To the reaction vessel, add the polar aprotic solvent (e.g., DMF).
-
Dissolution: With stirring, dissolve the nucleophile (e.g., Sodium Azide, 1.2 equivalents) in the solvent.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. This helps to dissipate any heat generated and further disfavors the E2 pathway.
-
Substrate Addition: Slowly, add the secondary alkyl halide (1.0 equivalent) dropwise to the stirred reaction mixture.
-
Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Work-up: Upon completion, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography if necessary.
Experimental Workflow Diagram
Caption: Step-by-step workflow for an SN2 reaction designed to minimize E2 elimination.
References
- 1. SN2 vs E2 [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 15. The E2 Reaction Mechanism [chemistrysteps.com]
- 16. m.youtube.com [m.youtube.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. m.youtube.com [m.youtube.com]
Optimizing Yield for Diethyl ethyl(1-methylbutyl)malonate Synthesis: A Technical Support Center
Welcome to the technical support center for the synthesis of Diethyl ethyl(1-methylbutyl)malonate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshoot common experimental issues, and ultimately optimize the yield and purity of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective methods are the classical synthesis using a strong base like sodium ethoxide in ethanol, and a phase-transfer catalysis (PTC) method employing a milder base such as potassium carbonate with a phase-transfer catalyst.
Q2: Why is the alkylation of diethyl malonate with a secondary halide like 2-bromopentane challenging?
A2: The primary challenges are the competing E2 elimination reaction, which forms an undesired alkene, and the potential for dialkylation of the malonic ester. Secondary alkyl halides are more prone to elimination reactions than primary halides, and the mono-alkylated product can be further deprotonated and alkylated.
Q3: How can I minimize the formation of the dialkylated byproduct?
A3: To favor mono-alkylation, it is recommended to use a molar excess of diethyl malonate relative to the alkylating agent (2-bromopentane). A ratio of 1.5:1 to 2:1 of diethyl malonate to the alkyl halide is a good starting point. This increases the probability that the enolate of diethyl malonate will react with the alkylating agent rather than the enolate of the mono-alkylated product.
Q4: What is the E2 elimination side reaction and how can it be suppressed?
A4: The E2 elimination is a competing bimolecular reaction where the base abstracts a proton from a carbon adjacent to the carbon bearing the halogen, resulting in the formation of an alkene (pentene in this case) instead of the desired substitution product. To minimize this, you can:
-
Use a less sterically hindered base (e.g., sodium ethoxide).
-
Maintain a moderate reaction temperature.
-
Consider using a phase-transfer catalyst with a weaker base like potassium carbonate, which often favors the SN2 reaction.
Q5: What is the role of a phase-transfer catalyst in this synthesis?
A5: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) or a crown ether, facilitates the transfer of the malonate enolate from the solid phase (potassium carbonate) or an aqueous phase to the organic phase where the alkyl halide is present. This allows the reaction to proceed efficiently with a milder, less soluble base, which can help to reduce side reactions like E2 elimination.[1]
Q6: How should the final product be purified?
A6: The most effective method for purifying this compound is fractional distillation under reduced pressure. This is crucial for separating the desired product from unreacted starting materials (diethyl malonate and 2-bromopentane) and the higher-boiling dialkylated byproduct. A thorough aqueous work-up to remove inorganic salts prior to distillation is also essential.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Formation | 1. Inactive base (e.g., decomposed sodium ethoxide). 2. Impure or degraded 2-bromopentane. 3. Insufficient reaction time or temperature. 4. Presence of moisture in the reaction. | 1. Use freshly prepared sodium ethoxide or ensure it has been stored under anhydrous conditions. 2. Purify 2-bromopentane by distillation before use. 3. Monitor the reaction progress by TLC or GC and increase the reaction time or temperature if necessary. 4. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Low Yield of Mono-alkylated Product | 1. Formation of a significant amount of dialkylated byproduct. 2. Competing E2 elimination reaction. 3. Suboptimal reaction conditions (base, solvent, temperature). | 1. Use a molar excess of diethyl malonate (1.5 to 2 equivalents) relative to 2-bromopentane. 2. Use a less sterically hindered base like sodium ethoxide at a moderate temperature. Consider the PTC method with potassium carbonate. 3. Optimize reaction conditions by screening different bases, solvents, and temperatures. |
| Product Contaminated with Starting Materials or Byproducts after Purification | 1. Inefficient separation during distillation. 2. Similar boiling points of the product and impurities. | 1. Use a fractional distillation column with a higher number of theoretical plates. 2. Ensure a slow and steady distillation rate to improve separation. 3. Conduct the distillation under a higher vacuum to lower the boiling points and potentially increase the boiling point differences. |
Quantitative Data
Table 1: Comparison of Reaction Conditions and Illustrative Yields for Alkylation of Diethyl Malonate
| Method | Base | Alkyl Halide | Solvent | Temperature | Illustrative Yield of Mono-alkylated Product | Reference |
| Classical Synthesis | Sodium Ethoxide | n-Propyl bromide | Ethanol | Reflux | ~60.2% | [2] |
| PTC | nano-K2CO3 | n-Propyl bromide | Not specified | 65°C | ~85.2% | [2] |
Note: The yields provided are for the alkylation with n-propyl bromide and serve as an illustrative comparison. Yields for the synthesis of this compound with the secondary halide 2-bromopentane may vary.
Table 2: Boiling Points of Key Compounds
| Compound | Boiling Point (°C) | Pressure (mmHg) | Reference |
| This compound | 267.6 | 760 | [3][4] |
| This compound | 120-122 | 8 | [5] |
| Diethyl malonate | 199 | 760 | [6][7] |
| 2-Bromopentane | 117-118.3 | 760 | [8][9] |
| Diethyl ethylmalonate | 204-206 | 760 | [10] |
Experimental Protocols
Protocol 1: Classical Synthesis using Sodium Ethoxide
This protocol describes the synthesis of this compound starting from diethyl ethylmalonate.
Materials:
-
Diethyl ethylmalonate
-
Sodium metal
-
Absolute ethanol
-
2-Bromopentane
-
Toluene
-
Hydrochloric acid (for work-up)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), carefully add sodium metal (1.0 eq.) to absolute ethanol. Allow the reaction to proceed until all the sodium has dissolved.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl ethylmalonate (1.0 eq.) dropwise at a controlled temperature.
-
Solvent Removal: After the addition, remove the ethanol by distillation, initially at atmospheric pressure and then under reduced pressure.
-
Alkylation: To the resulting sodium salt, add toluene as a solvent, followed by the dropwise addition of 2-bromopentane (1.0 eq.). Heat the mixture to reflux and monitor the reaction by TLC or GC until completion.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction with water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation under vacuum to obtain this compound.[5]
Protocol 2: Phase-Transfer Catalysis (PTC) Method
This method utilizes a milder base and a phase-transfer catalyst, which can help to suppress the E2 elimination side reaction.
Materials:
-
Diethyl ethylmalonate
-
2-Bromopentane
-
Anhydrous potassium carbonate
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Anhydrous toluene or acetonitrile
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl ethylmalonate (1.0 eq.), 2-bromopentane (1.2 eq.), anhydrous potassium carbonate (2.0 eq.), and a catalytic amount of TBAB (e.g., 5 mol%).
-
Reaction: Add anhydrous toluene or acetonitrile as the solvent. Heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC. For secondary alkyl halides, a longer reaction time may be necessary.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with the solvent.
-
Purification: Combine the filtrate and washings and concentrate under reduced pressure. Purify the crude product by fractional distillation under vacuum.
Visualizations
Caption: Workflow for the classical synthesis of this compound.
Caption: Workflow for the PTC synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. lookchem.com [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound CAS#: 76-72-2 [m.chemicalbook.com]
- 6. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 7. Diethyl Malonate [commonorganicchemistry.com]
- 8. lookchem.com [lookchem.com]
- 9. 2-bromopentane [stenutz.eu]
- 10. merckmillipore.com [merckmillipore.com]
Technical Support Center: Purification of Mono- and Di-alkylated Malonates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the separation of mono- and di-alkylated malonates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating mono- and di-alkylated malonates?
The main difficulty arises from the similar physical properties of the mono- and di-alkylated products. Their comparable polarities and often close boiling points make separation by standard laboratory techniques like fractional distillation and column chromatography challenging.
Q2: Which purification technique is generally recommended?
Both fractional distillation and column chromatography are viable methods. The choice depends on the specific alkyl groups, the boiling point difference between the mono- and di-alkylated products, and the scale of the reaction. For compounds with a significant difference in boiling points, fractional distillation can be effective. However, for compounds with similar boiling points or for smaller-scale purifications, column chromatography is often the more suitable technique.
Q3: How can the formation of the di-alkylated product be minimized during the synthesis?
To favor mono-alkylation, it is advisable to use a slight excess of the malonic ester relative to the base and the alkylating agent. Careful control of reaction conditions, such as temperature and reaction time, is also crucial. Adding the alkylating agent slowly to the formed enolate can also help in minimizing di-alkylation.
Q4: Is it possible to remove unreacted diethyl malonate before proceeding with the purification of the alkylated products?
Yes, unreacted diethyl malonate can often be removed by washing the organic phase with a mild basic aqueous solution, such as dilute sodium bicarbonate. The unreacted malonic ester is more acidic and will be deprotonated and extracted into the aqueous layer. However, care must be taken to use a base that is not strong enough to hydrolyze the ester groups of the desired products.
Troubleshooting Guides
Fractional Distillation
Issue: Poor separation between mono- and di-alkylated products.
-
Possible Cause: The boiling points of the mono- and di-alkylated esters are too close for efficient separation with a standard fractional distillation setup. As the length of the alkyl chain increases, the difference in boiling points between the mono- and di-substituted esters may also change.
-
Troubleshooting Steps:
-
Use a more efficient fractionating column: A longer column or a column with a higher number of theoretical plates (e.g., a Vigreux or packed column) can improve separation.
-
Perform the distillation under reduced pressure (vacuum distillation): Lowering the pressure will decrease the boiling points of the compounds and can sometimes increase the boiling point difference between them.
-
Control the heating rate: A slow and steady heating rate is crucial for achieving good separation.
-
Consider an alternative purification method: If fractional distillation proves ineffective, column chromatography is the recommended alternative.
-
Column Chromatography
Issue: Co-elution of mono- and di-alkylated products.
-
Possible Cause: The polarity of the mono- and di-alkylated products is very similar, leading to poor separation on the column.
-
Troubleshooting Steps:
-
Optimize the solvent system: The key to a good separation is finding the optimal mobile phase. A common starting point is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate.
-
Run several Thin Layer Chromatography (TLC) plates with varying ratios of your chosen solvents (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate) to identify the solvent system that provides the best separation between your two spots. The ideal solvent system will give a good separation with the lower spot (more polar compound, typically the mono-alkylated product) having an Rf value between 0.2 and 0.4.
-
-
Use a longer column: A longer column provides more surface area for the separation to occur.
-
Employ a finer mesh silica gel: Smaller particle size of the stationary phase can lead to better resolution.
-
Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity during the elution. This can help to first elute the less polar di-alkylated product and then the more polar mono-alkylated product with better separation.
-
Load the sample carefully: Dissolve the crude mixture in a minimal amount of the eluent and load it onto the column in a narrow band. A broad starting band will lead to poor separation.
-
Issue: Tailing of spots on the TLC plate and broad peaks during column chromatography.
-
Possible Cause: The compounds may be too acidic and interact too strongly with the silica gel.
-
Troubleshooting Steps:
-
Add a small amount of a modifier to the eluent. For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can help to improve the peak shape by protonating the analyte and reducing its interaction with the silica.
-
Data Presentation
Table 1: Boiling Points of Selected Mono- and Di-alkylated Diethyl Malonates
| Alkyl Group | Mono-alkylated Derivative | Boiling Point (°C) | Di-alkylated Derivative | Boiling Point (°C) | Boiling Point Difference (°C) |
| Methyl | Diethyl methylmalonate | 198-199 | Diethyl dimethylmalonate | 196-197 | ~2 |
| Ethyl | Diethyl ethylmalonate | 208-210 | Diethyl diethylmalonate | 218-220 | ~8-12 |
| Propyl | Diethyl propylmalonate | 221-222 | Diethyl dipropylmalonate | 129-131 (at 12 mmHg) | N/A (at different pressures) |
| Butyl | Diethyl butylmalonate | 235-240[1] | Diethyl dibutylmalonate | 150 (at 12 mmHg)[1] | N/A (at different pressures) |
Note: Some boiling points are reported at reduced pressure and are not directly comparable to those at atmospheric pressure.
Experimental Protocols
Protocol 1: Separation by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Sample Preparation: Place the crude mixture of alkylated malonates into the round-bottom flask with a magnetic stir bar or boiling chips.
-
Distillation:
-
Begin to gently heat the flask using a heating mantle.
-
Slowly increase the temperature until the mixture boils and the vapor begins to rise up the fractionating column.
-
Carefully monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of the lower-boiling component (typically the di-alkylated product).
-
Collect this first fraction in a clean, dry receiving flask.
-
Once the temperature begins to rise again, change the receiving flask to collect the second fraction, which will be enriched in the higher-boiling component (the mono-alkylated product).
-
-
Analysis: Analyze the collected fractions by TLC, GC-MS, or NMR to determine their purity.
Protocol 2: Separation by Column Chromatography
-
TLC Analysis: Determine the optimal solvent system for separation using TLC. A common mobile phase is a mixture of hexane and ethyl acetate.
-
Column Packing:
-
Secure a chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the solvent to drain while gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Add the eluent to the top of the column and begin collecting fractions.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Analysis: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: General experimental workflow for the synthesis and purification of alkylated malonates.
Caption: Troubleshooting decision tree for purification challenges.
References
Technical Support Center: Synthesis of Diethyl Ethyl(1-methylbutyl)malonate
Welcome to the technical support center for the synthesis of Diethyl ethyl(1-methylbutyl)malonate. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during the synthesis, with a particular focus on the critical role of base selection.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
A1: Low yields in the synthesis of this compound can stem from several factors. A primary cause is the competing E2 elimination reaction, especially during the second alkylation step with 2-bromopentane (a secondary halide). The basic conditions can promote the elimination of HBr to form pentene.[1] Another common issue is the formation of a dialkylated byproduct from the mono-alkylated intermediate.[1] Additionally, ensure your reagents are pure and the reaction is conducted under anhydrous conditions, as moisture can deactivate the base.[1]
Q2: I am observing a significant amount of pentene as a byproduct. How can I minimize this E2 elimination?
A2: The E2 elimination is a common side reaction with secondary alkyl halides like 2-bromopentane.[1] To minimize this, consider the following:
-
Base Selection: Employ a less sterically hindered base. Sodium ethoxide in ethanol is a standard choice.[1] For a milder approach that can suppress elimination, consider using potassium carbonate with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB).[1]
-
Temperature Control: Maintain a moderate reaction temperature, as higher temperatures can favor elimination.
Q3: How can I prevent the formation of the diethyl di(1-methylbutyl)malonate byproduct?
A3: The formation of the dialkylated byproduct occurs because the mono-alkylated product still has an acidic proton. To favor mono-alkylation, it is advisable to use a molar excess of diethyl ethylmalonate relative to the 2-bromopentane during the second alkylation step.[1] This stoichiometric control increases the probability of the alkylating agent reacting with the desired starting material.
Q4: What is the optimal order for introducing the ethyl and 1-methylbutyl groups?
A4: For the synthesis of an unsymmetrically substituted malonate like this compound, a sequential alkylation strategy is necessary. It is generally recommended to introduce the less sterically hindered group first. Therefore, adding the ethyl group to diethyl malonate, followed by the bulkier 1-methylbutyl group, is the preferred pathway. This approach helps to minimize steric hindrance in the more challenging second alkylation step.
Q5: My purification by distillation is proving difficult. What are the likely reasons?
A5: The boiling points of the desired product, the starting materials, and potential byproducts (like the dialkylated malonate) can be very close, making separation by simple distillation challenging.[1] It is recommended to use fractional distillation under reduced pressure to improve separation efficiency.[1] Additionally, ensure a thorough aqueous work-up to remove any inorganic salts that may have carried over.[1]
Data Presentation: Effect of Base on the Second Alkylation Step
The choice of base is critical in the second alkylation of diethyl ethylmalonate with 2-bromopentane. The following table summarizes typical outcomes for different base systems.
| Base System | Solvent | Temperature (°C) | Typical Yield (%) | Purity (%) | Key Side Products |
| Sodium Ethoxide (NaOEt) | Ethanol | 78 (reflux) | 60-70 | ~90 | Pentene, Di(1-methylbutyl)ated product |
| Potassium Carbonate (K₂CO₃) / TBAB | Toluene | 110 (reflux) | 75-85 | >95 | Minimal pentene |
| Sodium Hydride (NaH) | THF | 66 (reflux) | 55-65 | ~85 | Significant pentene, decomposition products |
Note: These values are illustrative and can vary based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis using Sodium Ethoxide
This protocol outlines the second alkylation step to form this compound from diethyl ethylmalonate.
Materials:
-
Diethyl ethylmalonate
-
Sodium metal
-
Absolute Ethanol
-
2-Bromopentane
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, carefully add sodium metal (1.0 eq.) to absolute ethanol. Allow the reaction to proceed until all the sodium has dissolved.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl ethylmalonate (1.0 eq.) dropwise at room temperature. Stir the mixture for 30 minutes.
-
Alkylation: Add 2-bromopentane (1.1 eq.) dropwise to the enolate solution. Heat the mixture to reflux and monitor the reaction by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether (3x).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure. Purify the crude product by fractional distillation under vacuum.[1]
Protocol 2: Synthesis using Potassium Carbonate and a Phase-Transfer Catalyst
This method employs a milder base to minimize the E2 elimination side reaction.[1]
Materials:
-
Diethyl ethylmalonate
-
Anhydrous potassium carbonate
-
Tetrabutylammonium bromide (TBAB)
-
2-Bromopentane
-
Anhydrous toluene
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask, combine diethyl ethylmalonate (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), a catalytic amount of TBAB (e.g., 5 mol%), and anhydrous toluene.
-
Alkylation: Add 2-bromopentane (1.2 eq.) to the mixture. Heat the reaction to reflux with vigorous stirring. Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium salts. Wash the filter cake with toluene.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by fractional distillation under vacuum.[1]
Mandatory Visualization
Caption: Troubleshooting logic for the synthesis of this compound.
Caption: Sequential alkylation for this compound synthesis.
References
Controlling stoichiometry for selective mono-alkylation of diethyl malonate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to achieve selective mono-alkylation of diethyl malonate by controlling reaction stoichiometry and other key parameters.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product when performing an alkylation of diethyl malonate, and how can I minimize it?
A1: The most common side product is the di-alkylated diethyl malonate.[1] This occurs because the mono-alkylated product still has an acidic proton on the α-carbon, which can be deprotonated by the base to form a new enolate that reacts with a second equivalent of the alkyl halide.[1]
To minimize di-alkylation:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of diethyl malonate to the alkylating agent. A slight excess of diethyl malonate (e.g., 1.1 equivalents) can favor mono-alkylation.[1][2]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. This ensures the alkyl halide has a higher probability of reacting with the more abundant diethyl malonate enolate rather than the enolate of the mono-alkylated product.[1][2]
-
Base Selection: Use exactly one equivalent of a suitable base. Sodium ethoxide (NaOEt) in ethanol is standard.[3] Using stronger bases like sodium hydride (NaH) can also be effective but requires careful stoichiometric control.[3][4]
Q2: My reaction yield is low, and I've detected an alkene byproduct derived from my alkyl halide. What is the cause?
A2: This is likely due to a competing E2 elimination reaction of your alkyl halide. The basic conditions required for deprotonating diethyl malonate can also promote the elimination of HX from the alkyl halide.[1] This side reaction is more prevalent with secondary and tertiary alkyl halides.[1][2] To mitigate this, use primary or methyl alkyl halides whenever possible and consider running the reaction at a lower temperature.[1]
Q3: Why is it important to match the alkoxide base to the ester? For example, using sodium ethoxide with diethyl malonate.
A3: It is crucial to match the alkyl group of the alkoxide base with the alkyl group of the ester to prevent transesterification.[2][3] If a different alkoxide is used (e.g., sodium methoxide with diethyl malonate), it can act as a nucleophile and attack the ester carbonyl, leading to a mixture of ester products (e.g., ethyl methyl malonate and dimethyl malonate), which complicates purification.[2]
Q4: Can the choice of solvent impact the selectivity of the reaction?
A4: Yes, the solvent plays a significant role. Protic solvents like ethanol are typically used with their corresponding alkoxide bases (e.g., ethanol for sodium ethoxide).[3] Aprotic solvents such as THF or DMF are often employed when using stronger, non-alkoxide bases like sodium hydride (NaH) or lithium diisopropylamide (LDA).[3] These solvents can ensure complete enolate formation and minimize certain side reactions.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during the mono-alkylation of diethyl malonate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant Di-alkylation Product | • Molar ratio of base or alkyl halide to diethyl malonate is greater than 1:1.[3] • Alkylating agent was added too quickly. • Reaction temperature is too high, promoting further reaction.[3] | • Use a slight excess of diethyl malonate (1.1 eq.).[3][4] • Add the alkylating agent dropwise to the enolate solution.[2] • Maintain a controlled temperature during addition and reaction. |
| Low Product Yield / Unreacted Starting Material | • Incomplete deprotonation of diethyl malonate. • Insufficient reaction time or temperature.[3] • Presence of water in reagents or glassware, which consumes the base.[2] • Alkylating agent is not reactive enough (e.g., secondary or bulky halides).[3] | • Ensure the base is fully dissolved/reacted before adding diethyl malonate. • Monitor the reaction by TLC or GC to determine completion. • Use anhydrous solvents and flame-dried glassware.[2] • Consider using a more reactive alkylating agent (e.g., iodide instead of bromide) or a stronger base like NaH.[3] |
| Formation of Alkene Byproduct | • Competing E2 elimination reaction, especially with 2° or 3° alkyl halides.[1] | • Use a 1° or methyl alkyl halide.[1] • Lower the reaction temperature to favor the SN2 substitution pathway.[1] |
| Presence of Mixed Ester Products | • Transesterification due to a mismatch between the alkoxide base and the ester's alcohol component.[2] | • Always use a matching alkoxide base (e.g., sodium ethoxide for diethyl malonate).[2][3][5] |
| Difficulty Separating Mono- and Di-alkylated Products | • The boiling points and polarities of the mono- and di-alkylated products can be very similar, making separation by distillation or column chromatography challenging.[1][6] | • Optimize reaction conditions to maximize the yield of the mono-alkylated product.[6] • For purification, use careful column chromatography with a shallow solvent gradient.[1] • High-performance liquid chromatography (HPLC) may be necessary for complete separation. |
Experimental Protocols
Key Experiment: Selective Mono-alkylation using Sodium Ethoxide in Ethanol
This protocol describes a general procedure for the mono-alkylation of diethyl malonate with a primary alkyl halide.
1. Preparation of Sodium Ethoxide:
-
Under an inert atmosphere (e.g., nitrogen or argon), add clean sodium metal (1.0 equivalent) in small portions to absolute ethanol in a flame-dried round-bottom flask equipped with a reflux condenser.
-
Stir the mixture until all the sodium has completely reacted to form the sodium ethoxide solution. The reaction is exothermic and may require cooling.[2]
2. Enolate Formation:
-
To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 - 1.1 equivalents) dropwise at room temperature with stirring.
-
Stir the resulting solution for 30-60 minutes to ensure complete formation of the resonance-stabilized enolate.[5]
3. Alkylation:
-
Slowly add the primary alkyl halide (1.0 equivalent) dropwise to the stirred enolate solution.
-
After the addition is complete, heat the mixture to reflux. Monitor the reaction's progress by TLC or GC until the diethyl malonate starting material is consumed (typically 2-4 hours).[2][3]
4. Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.[3]
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[3]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[3]
-
Purify the crude product by vacuum distillation or silica gel column chromatography to isolate the mono-alkylated diethyl malonate.[2][3]
Visualizations
Reaction Mechanism
The following diagram illustrates the key steps in the base-mediated alkylation of diethyl malonate.
Caption: Mechanism of diethyl malonate mono-alkylation.
Experimental Workflow
This flowchart outlines the general laboratory procedure for synthesizing the mono-alkylated product.
Caption: General workflow for mono-alkylation of diethyl malonate.
Troubleshooting Decision Tree
This diagram provides a logical guide for troubleshooting common issues, particularly the formation of the di-alkylated byproduct.
Caption: Decision tree for troubleshooting di-alkylation.
References
Importance of anhydrous conditions for alkylating diethyl malonate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the alkylation of diethyl malonate, a cornerstone of the malonic ester synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for the alkylation of diethyl malonate?
Anhydrous conditions are paramount for the success of the diethyl malonate alkylation for two primary reasons related to the base commonly used, sodium ethoxide (NaOEt).[1] First, sodium ethoxide reacts readily with any water present in the reaction mixture.[1] This reaction consumes the base, making it unavailable for the deprotonation of diethyl malonate, which is the essential first step of the alkylation. Secondly, the reaction between sodium ethoxide and water produces sodium hydroxide (NaOH), a strong base that can cause undesired side reactions, most notably the hydrolysis (saponification) of the ester groups of both the starting material and the product.[2]
Q2: What are the consequences of having water in my reaction?
The presence of water can lead to several problems:
-
Reduced Yield: Consumption of the sodium ethoxide base by water will result in incomplete deprotonation of the diethyl malonate, leading to a lower yield of the desired alkylated product.[1]
-
Formation of Byproducts: The generation of sodium hydroxide can lead to the hydrolysis of the diethyl malonate and the alkylated product, forming the corresponding carboxylates. These byproducts can complicate the purification process.[2]
-
Inconsistent Results: The amount of water contamination can vary between experiments, leading to poor reproducibility of your results.
Q3: How do the acidities of diethyl malonate, ethanol, and water influence the reaction?
The success of the initial deprotonation step hinges on the relative acidities (pKa values) of the compounds present. The base, ethoxide (from sodium ethoxide), must be strong enough to deprotonate the diethyl malonate.
| Compound | pKa |
| Diethyl Malonate | ~13 |
| Water | ~14-15.7 |
| Ethanol | ~16 |
As shown in the table, diethyl malonate is significantly more acidic than ethanol. This favorable pKa difference ensures that the equilibrium of the deprotonation reaction lies far to the right, favoring the formation of the diethyl malonate enolate. While water is also deprotonated by ethoxide, its presence is detrimental as it consumes the base in a non-productive side reaction.
Q4: Can I use a different base, like sodium hydroxide?
Using sodium hydroxide is not recommended. While it is a strong base, it will readily saponify the ester functional groups of the diethyl malonate and the desired product, leading to the formation of carboxylate salts and significantly reducing the yield of the intended alkylated ester.[3] The use of an alkoxide base where the alkyl group matches that of the ester (e.g., sodium ethoxide for diethyl malonate) is crucial to prevent transesterification, another potential side reaction.[4][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the alkylated product | Presence of moisture in reagents or glassware. | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Insufficient amount of base. | Use at least one full equivalent of sodium ethoxide to ensure complete deprotonation of the diethyl malonate. | |
| Inactive alkylating agent. | Check the purity and reactivity of your alkyl halide. Primary alkyl halides are most effective.[2] | |
| Presence of a significant amount of dialkylated product | Use of more than one equivalent of base or alkyl halide. | Carefully control the stoichiometry. Use a slight excess of diethyl malonate relative to the base and alkylating agent to favor mono-alkylation.[2][4] |
| Reaction temperature is too high. | Maintain a lower reaction temperature during the addition of the alkylating agent.[4] | |
| Formation of an alkene byproduct | The alkyl halide is sterically hindered (secondary or tertiary), leading to E2 elimination. | Use primary alkyl halides whenever possible as they are less prone to elimination.[2] Consider using a less hindered base if elimination is a persistent issue. |
| Hydrolysis of the ester groups | Presence of water during the reaction or workup. | Strictly adhere to anhydrous conditions. During the workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions.[2] |
| Reaction is slow or does not go to completion | The base is not strong enough. | While sodium ethoxide is typically sufficient, for less reactive alkylating agents, a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF can be used.[4] |
| The alkylating agent is unreactive (e.g., secondary or bulky halides). | Use a more reactive alkylating agent (methyl or primary halides are preferred). The reaction may require heating to proceed at a reasonable rate.[2][4] |
Experimental Protocols
Protocol 1: Mono-alkylation of Diethyl Malonate under Anhydrous Conditions
This protocol describes a general procedure for the mono-alkylation of diethyl malonate using a primary alkyl halide.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
Primary alkyl halide (e.g., 1-bromobutane)
-
Anhydrous diethyl ether (for extraction)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol with stirring. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved completely.[4]
-
Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add diethyl malonate dropwise from the dropping funnel with continuous stirring. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.[2]
-
Alkylation: Add the primary alkyl halide dropwise to the enolate solution. After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4][6]
-
Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add a saturated aqueous solution of ammonium chloride to quench the reaction. Extract the aqueous layer with diethyl ether (3 x 50 mL).[4]
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by vacuum distillation or column chromatography.[2][4]
Visualizing the Process
Reaction Pathway: The Critical Role of Anhydrous Conditions
Caption: Logical flow showing the desired anhydrous reaction pathway versus the detrimental side reactions caused by the presence of water.
Experimental Workflow: Mono-alkylation of Diethyl Malonate
Caption: A step-by-step workflow for the mono-alkylation of diethyl malonate, emphasizing key stages from setup to purification.
References
- 1. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. benchchem.com [benchchem.com]
- 3. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of Crude Pentobarbital
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude pentobarbital via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective solvent system for the recrystallization of pentobarbital?
A1: The most commonly recommended and effective solvent system for purifying crude pentobarbital is a mixed-solvent system of ethanol and water. Pentobarbital is freely soluble in ethanol, especially when heated, and very slightly soluble in water.[1] This significant difference in solubility allows for efficient purification. The process typically involves dissolving the crude pentobarbital in a minimal amount of hot ethanol and then gradually adding hot water as an anti-solvent to induce crystallization upon cooling.
Q2: What is the expected purity and yield after recrystallization of pentobarbital?
A2: With a carefully executed recrystallization protocol using an ethanol-water system, a high degree of purity can be achieved. Purity levels of up to 99.87% (as determined by HPLC) have been reported. The yield will depend on the initial purity of the crude product and the precise execution of the recrystallization procedure, but a successful recrystallization should provide a good recovery of the purified material.
Q3: What are the common impurities in crude pentobarbital?
A3: Common impurities in crude pentobarbital often originate from the synthesis process, which typically involves the condensation of a substituted diethyl malonate with urea.[2][3] Potential impurities may include:
-
Unreacted starting materials (e.g., diethyl 2-ethyl-2-(1-methylbutyl)malonate, urea).
-
Byproducts of the condensation reaction.
-
Side-reaction products from the alkylation of diethyl malonate.
-
Degradation products, especially if the crude material has been stored improperly.
Q4: How does pH affect the recrystallization of pentobarbital?
A4: The pH of the solution can significantly impact the solubility of pentobarbital. Pentobarbital is a weak acid, and its solubility in aqueous solutions increases at higher pH values due to the formation of the more soluble pentobarbital salt. Conversely, in acidic solutions, the less soluble free acid form predominates, which can facilitate its precipitation out of the solution.[4] During recrystallization from an ethanol-water mixture, maintaining a slightly acidic to neutral pH is generally preferred to ensure the pentobarbital crystallizes in its free acid form.
Experimental Protocols
Detailed Methodology for Recrystallization of Pentobarbital from Ethanol-Water
This protocol is designed for the purification of crude pentobarbital using a two-solvent recrystallization method with ethanol and water.
Materials:
-
Crude pentobarbital
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude pentobarbital in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol to the flask. Gently heat the mixture to near boiling while stirring to dissolve the crude solid. Add small portions of hot ethanol until the pentobarbital is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
Addition of Anti-Solvent: While keeping the ethanol solution hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (this is the cloud point).
-
Clarification: Add a few more drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures that the solution is saturated at the boiling point.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified pentobarbital crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture (in the same proportion as the final crystallization mixture) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.
Data Presentation
Table 1: Physical and Chemical Properties of Pentobarbital
| Property | Value |
| Molecular Formula | C₁₁H₁₈N₂O₃ |
| Molecular Weight | 226.27 g/mol |
| Melting Point | 129.5 °C[1] |
| Appearance | White crystalline powder |
Table 2: Solubility of Pentobarbital and a Related Barbiturate (Phenobarbital) in Common Solvents
| Compound | Solvent | Temperature | Solubility |
| Pentobarbital | Water | 25 °C | 0.679 g/L (Very slightly soluble)[4] |
| Pentobarbital | Ethanol | Room Temperature | Freely soluble[1] |
| Phenobarbital | Water | Room Temperature | ~1 g/L (Poorly soluble)[3] |
| Phenobarbital | Ethanol | Room Temperature | ~100 g/L (Freely soluble)[3] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | 1. Too much solvent was used.2. The solution is supersaturated. | 1. Boil off some of the solvent to concentrate the solution and allow it to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure pentobarbital. |
| "Oiling out" (product separates as an oil instead of crystals) | 1. The boiling point of the solvent is higher than the melting point of pentobarbital (129.5 °C).2. The solution cooled too rapidly.3. High concentration of impurities depressing the melting point. | 1. Ensure the heating temperature does not significantly exceed the boiling point of the ethanol-water mixture.2. Allow the solution to cool more slowly. Insulate the flask to reduce the cooling rate.3. Reheat the solution to dissolve the oil, add a small amount of additional hot ethanol, and cool slowly. A preliminary purification step may be necessary if impurities are very high. |
| Low recovery of purified crystals | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.2. Premature crystallization during hot filtration.3. Crystals were washed with solvent that was not ice-cold. | 1. Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.2. Ensure the filtration apparatus is pre-heated and use a slight excess of hot solvent before filtration.3. Always use ice-cold solvent for washing the crystals. |
| Crystals are colored or appear impure | 1. Colored impurities are present in the crude material.2. Crystals formed too quickly, trapping impurities. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the product.2. Ensure a slow cooling rate to promote the formation of pure crystals. A second recrystallization may be necessary. |
Mandatory Visualizations
Caption: Experimental workflow for the recrystallization of crude pentobarbital.
Caption: Troubleshooting decision tree for pentobarbital recrystallization.
References
- 1. Phenobarbital solubility in propylene glycol-glycerol-water systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Development and Chemical Stability Studies of Alcohol-Free Phenobarbital Solution for Use in Pediatrics: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility and partitioning. VII: Solubility of barbiturates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Structural Nuances: A Comparative NMR Analysis of Diethyl ethyl(1-methylbutyl)malonate
This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural characterization of organic molecules. A thorough understanding of the NMR spectra of Diethyl ethyl(1-methylbutyl)malonate is crucial for confirming its synthesis and purity, particularly in its role as a precursor in the synthesis of pharmaceuticals.
Experimental Protocols
The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, applicable to this compound and its analogs.
Sample Preparation:
Approximately 10-20 mg of the analyte is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy:
Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Key acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are accumulated to ensure a good signal-to-noise ratio.
¹³C NMR Spectroscopy:
Carbon-13 NMR spectra are acquired on the same instrument, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument). A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance signal sensitivity. A spectral width of 200-220 ppm is used, with a relaxation delay of 2-5 seconds. A larger number of scans (typically 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
Data Processing:
The acquired Free Induction Decays (FIDs) are processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the TMS internal standard (δ = 0.00 ppm).
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the various proton environments in the molecule. The predicted chemical shifts, multiplicities, and integration values are summarized in the table below, alongside experimental data for the simpler analogs, Diethyl ethylmalonate and Diethyl butylmalonate, for comparative purposes.
| Assignment | This compound (Predicted) | Diethyl ethylmalonate (Experimental) | Diethyl butylmalonate (Experimental) |
| -O-CH₂-CH₃ (ester) | ~4.1 ppm (q, 4H) | ~4.19 ppm (q, 4H) | ~4.18 ppm (q, 4H) |
| -CH₂-CH₃ (on α-carbon) | ~1.9 ppm (q, 2H) | ~1.95 ppm (q, 2H) | - |
| -CH(CH₃)- (1-methylbutyl) | ~1.8 ppm (m, 1H) | - | - |
| -CH₂- (butyl) | - | - | ~1.89 ppm (m, 2H) |
| -CH₂- (1-methylbutyl) | ~1.2-1.4 ppm (m, 2H) | - | ~1.31 ppm (m, 2H) |
| -O-CH₂-CH₃ (ester) | ~1.2 ppm (t, 6H) | ~1.26 ppm (t, 6H) | ~1.25 ppm (t, 6H) |
| -CH₂-CH₃ (on α-carbon) | ~0.8 ppm (t, 3H) | ~0.89 ppm (t, 3H) | - |
| -CH(CH₃)- (1-methylbutyl) | ~0.85 ppm (d, 3H) | - | - |
| -CH₂-CH₂-CH₃ (butyl) | - | - | ~0.91 ppm (t, 3H) |
| -CH₂-CH₃ (terminal, 1-methylbutyl) | ~0.9 ppm (t, 3H) | - | - |
The quartet at approximately 4.1 ppm and the triplet at around 1.2 ppm are characteristic signals of the two equivalent ethyl ester groups. The complexity of the upfield region (0.8-2.0 ppm) is due to the overlapping signals of the ethyl and 1-methylbutyl substituents on the α-carbon. The presence of a multiplet around 1.8 ppm for the methine proton of the 1-methylbutyl group and a quartet around 1.9 ppm for the methylene protons of the ethyl group are key distinguishing features.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for this compound are presented below, along with experimental data for related compounds.
| Assignment | This compound (Predicted) | Diethyl ethylmalonate (Experimental) | Diethyl butylmalonate (Experimental) |
| C=O (ester) | ~170 ppm | ~170.5 ppm | ~170.8 ppm |
| -O-CH₂- (ester) | ~61 ppm | ~61.2 ppm | ~61.1 ppm |
| Cα (quaternary) | ~55 ppm | ~51.5 ppm | ~51.2 ppm |
| -CH- (1-methylbutyl) | ~40 ppm | - | - |
| -CH₂- (butyl) | - | - | ~29.3 ppm |
| -CH₂- (1-methylbutyl) | ~20-30 ppm | - | ~22.6 ppm |
| -CH₂- (ethyl on Cα) | ~25 ppm | ~22.8 ppm | - |
| -O-CH₂-CH₃ (ester) | ~14 ppm | ~14.1 ppm | ~14.1 ppm |
| -CH₃ (ethyl on Cα) | ~8 ppm | ~11.7 ppm | - |
| -CH₃ (terminal, 1-methylbutyl) | ~14 ppm | - | ~13.9 ppm |
| -CH₃ (on CH, 1-methylbutyl) | ~11 ppm | - | - |
The two carbonyl carbons of the ester groups are expected to resonate at approximately 170 ppm. The quaternary α-carbon is predicted to appear around 55 ppm. The signals for the carbons of the ethyl and 1-methylbutyl groups are expected in the upfield region (8-61 ppm). The chemical shifts of the carbons in the alkyl chains are sensitive to their substitution pattern, providing valuable structural information.
Logical Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the NMR analysis of a synthesized organic compound like this compound.
Caption: A flowchart illustrating the key stages of NMR analysis, from synthesis to final reporting.
Conclusion
This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound through a comparative analysis with related compounds. The predicted spectral data, in conjunction with the experimental protocols and analytical workflow, serve as a valuable resource for researchers in the structural characterization of this and similar malonic ester derivatives. Accurate interpretation of NMR data is paramount for ensuring the identity and purity of such compounds, which are critical intermediates in the synthesis of more complex molecular targets.
A Comparative Guide to Monitoring Malonate Alkylation Progress: The Role of Gas Chromatography
For researchers, scientists, and professionals in drug development, the malonic ester synthesis is a foundational method for forming carbon-carbon bonds.[1][2] Efficiently monitoring the progress of malonate alkylation is critical to maximizing the yield of the desired mono- or di-alkylated product while minimizing side reactions.[3] This guide provides an objective comparison of Gas Chromatography (GC) with other common analytical techniques for reaction monitoring, supported by experimental data and detailed protocols.
Gas Chromatography (GC) for Reaction Monitoring
Gas Chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds, making it highly suitable for monitoring the progress of malonate alkylation reactions.[4] Both the reactant, diethyl malonate (boiling point: 199 °C), and its alkylated products are typically volatile enough for GC analysis.[5] The method involves injecting a small sample of the reaction mixture into the instrument, where it is vaporized. An inert carrier gas then sweeps the vaporized components through a column, which separates them based on their boiling points and interactions with the column's stationary phase. A detector at the end of the column, commonly a Flame Ionization Detector (FID), generates a signal for each component, which is proportional to its concentration.[6]
Advantages of GC:
-
High-Precision Quantitative Analysis: GC offers highly accurate quantitative data by effectively separating different components in the mixture.[7] This allows for the precise determination of the relative percentages of starting material, mono-alkylated product, di-alkylated product, and any by-products based on peak areas.[8]
-
High Sensitivity: GC, especially when coupled with mass spectrometry (GC-MS), provides excellent sensitivity, capable of detecting trace components in the reaction mixture.[9][10]
-
Robust and Reliable: The methodology for analyzing compounds like diethyl malonate by GC is well-established and proven to be effective.[6][9]
Limitations of GC:
-
Thermal Instability: Compounds must be thermally stable at the injection port and column temperatures. Thermally labile molecules may decompose, precluding accurate analysis.[4][11]
-
Volatility Requirement: Only compounds that can be readily vaporized without decomposition can be analyzed by GC.[4] For non-volatile compounds, derivatization may be necessary.[12]
-
Analysis Time: A single GC run can take several minutes, which may be longer than qualitative methods like TLC.[7]
Comparative Analysis: GC vs. Alternative Methods
While GC is a robust method, other techniques are also employed for monitoring malonate alkylation. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, speed, and available equipment.
| Feature | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) | Nuclear Magnetic Resonance (NMR) | High-Performance Liquid Chromatography (HPLC/LC-MS) |
| Principle | Separation of volatile compounds in the gas phase based on boiling point and column interaction. | Separation of compounds on a solid stationary phase based on polarity. | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Separation of compounds in the liquid phase based on their interaction with a stationary phase. |
| Analysis Type | Primarily Quantitative | Primarily Qualitative | Quantitative & Qualitative | Primarily Quantitative |
| Sensitivity | High (ng range or lower, especially with MS).[9] | Low to Moderate | Moderate | High (can be more sensitive than GC for certain compounds).[13] |
| Accuracy | High.[7] | Low (visual estimation) | High | High |
| Speed | Moderate (minutes per sample).[6] | Very Fast (seconds to minutes) | Moderate to Slow (minutes per sample) | Moderate (minutes per sample) |
| Equipment Cost | Moderate to High | Very Low | Very High | High |
| Key Information | Retention time, peak area (concentration). | Retention factor (Rf), spot presence/absence. | Chemical shift, integration (concentration), coupling constants (structure). | Retention time, peak area (concentration), mass-to-charge ratio (with MS). |
| Best For | Accurate quantification of reactants and products; purity assessment. | Rapid, qualitative checks for reaction completion.[3] | Structural confirmation of products; quantification without component separation.[14] | Analysis of less volatile or thermally labile compounds.[4] |
Quantitative Data Summary
The following table presents hypothetical data from a GC analysis monitoring the progress of a mono-alkylation of diethyl malonate. Such data is crucial for determining the optimal reaction time.
| Reaction Time (hours) | Diethyl Malonate (%) | Mono-alkylated Product (%) | Di-alkylated Product (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 1 | 45.2 | 53.1 | 1.7 |
| 2 | 15.8 | 80.5 | 3.7 |
| 3 | 5.1 | 89.3 | 5.6 |
| 4 | 1.2 | 90.1 | 8.7 |
Experimental Protocols
Protocol 1: Monitoring Malonate Alkylation by Gas Chromatography
This protocol outlines the general steps for monitoring the alkylation of diethyl malonate using GC with a Flame Ionization Detector (FID).
1. Sample Preparation:
- At designated time points (e.g., every hour), carefully withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.
- Quench the reaction in the aliquot by adding 1 mL of dilute acid (e.g., 1M HCl).
- Extract the organic components by adding 1 mL of an organic solvent (e.g., diethyl ether or ethyl acetate) and vortexing.[3]
- Allow the layers to separate and carefully transfer the top organic layer to a clean vial.
- Dilute the organic extract to a suitable concentration for GC analysis (e.g., 1:100 with the extraction solvent).
2. GC Instrument Conditions:
- Instrument: Perkin Elmer Gas Chromatograph (Sigma 2000) or similar.[6]
- Detector: Flame Ionization Detector (FID).[6]
- Column: A suitable capillary column, such as a DB-5 or HP-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium or Nitrogen.
- Temperatures:
- Injector Port: 250 °C
- Detector: 280 °C
- Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
- Injection Volume: 1 µL.
3. Data Analysis:
- Identify the peaks corresponding to the starting material (diethyl malonate), the mono-alkylated product, and the di-alkylated product based on their retention times, which are determined by running standards of each compound.
- Integrate the area under each peak.
- Calculate the relative percentage of each component by dividing its peak area by the total area of all relevant peaks.
Protocol 2: Comparative Monitoring by Thin-Layer Chromatography (TLC)
TLC is often used for a quick, qualitative assessment of the reaction's progress.[3]
1. Sample Preparation:
- Using a capillary tube, spot a small amount of the reaction mixture directly onto a TLC plate (e.g., silica gel).
- Also spot the starting material (diethyl malonate) as a reference.
2. Development:
- Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
- Allow the solvent to travel up the plate until it is near the top.
3. Visualization:
- Remove the plate and mark the solvent front.
- Visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate).
4. Analysis:
- Monitor the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. The reaction is considered complete when the starting material spot is no longer visible.
Visual Workflow
The following diagram illustrates the logical workflow for monitoring a malonate alkylation reaction using Gas Chromatography.
Caption: Workflow for GC monitoring of malonate alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Diethyl malonate ReagentPlus , 99 105-53-3 [sigmaaldrich.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. shimadzu.com [shimadzu.com]
- 8. scribd.com [scribd.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
- 11. A simple criterion for gas chromatography/mass spectrometric analysis of thermally unstable compounds, and reassessment of the by-products of alkyl diazoacetate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gas chromatographic determination of malonaldehyde formed by lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Identifying Ester Functional Groups: FT-IR Spectroscopy in Focus
For researchers, scientists, and professionals in drug development, the accurate identification of functional groups is a cornerstone of molecular characterization. Among these, the ester group is prevalent in a vast array of pharmaceuticals, natural products, and materials. Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, reliable, and readily accessible technique for identifying ester functionalities. This guide provides an objective comparison of FT-IR spectroscopy with other common analytical methods, supported by experimental data and detailed protocols, to aid in the effective structural elucidation of ester-containing compounds.
The Vibrational Fingerprint of Esters: A Tale of Two Bonds
The key to identifying an ester using FT-IR lies in the characteristic vibrations of its constituent bonds. Unlike many other functional groups, esters exhibit two distinct and strong absorption bands that provide a high degree of confidence in their assignment. These are the carbonyl (C=O) stretch and the carbon-oxygen (C-O) single bond stretches.
A hallmark of the ester functional group is the intense and sharp absorption band arising from the C=O stretching vibration , which typically appears in the region of 1750-1735 cm⁻¹ for aliphatic esters.[1] This absorption can shift to a lower frequency (1730-1715 cm⁻¹ ) if the ester is α,β-unsaturated, due to conjugation.[1]
Complementing the prominent C=O peak are the strong absorptions from the C-O stretching vibrations , which appear as two or more bands in the region of 1300-1000 cm⁻¹ .[1] This combination of a strong C=O absorption and one or more strong C-O absorptions is often referred to as the "Rule of Three," with characteristic intense peaks appearing around 1700, 1200, and 1100 cm⁻¹.[2]
FT-IR in Context: A Comparative Analysis
While FT-IR is a powerful tool for functional group identification, a comprehensive understanding of a molecule's structure often requires complementary techniques. Here, we compare FT-IR with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the specific task of identifying ester functional groups.
| Feature | FT-IR Spectroscopy | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Presence of functional groups | Detailed molecular structure and connectivity of atoms | Molecular weight and fragmentation pattern |
| Ester Identification | Strong, characteristic C=O and C-O stretching bands | Chemical shifts of protons and carbons adjacent to the ester group | Fragmentation patterns showing loss of OR or COR groups |
| Strengths | Fast, non-destructive, sensitive to functional groups, relatively inexpensive | Provides unambiguous structural information, including stereochemistry | High sensitivity, provides molecular formula information |
| Limitations | Does not provide detailed structural connectivity; can have overlapping peaks from other carbonyls | Less sensitive than MS, requires larger sample amounts, more expensive instrumentation | Does not directly identify functional groups; isomers can be difficult to distinguish |
| Best For | Rapid confirmation of ester presence, monitoring reactions | Complete structural elucidation of unknown esters | Determining molecular weight and confirming the presence of an ester through fragmentation |
In essence, FT-IR excels at quickly confirming the presence of an ester functional group.[3][4] NMR, on the other hand, provides a detailed map of the molecule, showing how the ester is connected to the rest of the structure.[3][4] Mass spectrometry provides the molecular weight and, through fragmentation analysis, can offer further evidence for the presence of an ester. For unambiguous identification, a combination of these techniques is often employed.
Navigating the Spectrum: Differentiating Esters from Other Carbonyls
A common challenge in FT-IR analysis is the potential for overlapping absorption bands from other carbonyl-containing functional groups. The following table summarizes the characteristic C=O stretching frequencies for esters and common interfering groups.
| Functional Group | Characteristic C=O Stretching Frequency (cm⁻¹) | Differentiating Features |
| Ester | 1750-1735 (aliphatic), 1730-1715 (α,β-unsaturated) | Presence of strong C-O stretch(es) between 1300-1000 cm⁻¹ |
| Carboxylic Acid | 1760-1690 (broad) | Very broad O-H stretch from 3300-2500 cm⁻¹ |
| Aldehyde | 1740-1720 (aliphatic), 1710-1685 (α,β-unsaturated) | Presence of two weak C-H stretches around 2850 and 2750 cm⁻¹ |
| Ketone | 1725-1705 (aliphatic), 1700-1650 (α,β-unsaturated) | Absence of other characteristic bands seen in esters, acids, or aldehydes |
| Amide | 1690-1630 | Presence of N-H stretch(es) around 3500-3100 cm⁻¹ (for primary and secondary amides) |
Experimental Protocols for FT-IR Analysis of Esters
The quality of an FT-IR spectrum is highly dependent on proper sample preparation. Below are detailed protocols for the analysis of liquid and solid ester samples.
Analysis of Liquid Ester Samples
Attenuated Total Reflectance (ATR) Method (Preferred for most liquids):
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a single drop of the liquid ester sample directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Transmission Method (Using Salt Plates):
-
Sample Preparation: Place one to two drops of the liquid ester onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Assembly: Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.
-
Spectrum Acquisition: Place the assembled salt plates in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Cleaning: Disassemble the plates and clean them thoroughly with a dry solvent. Store the plates in a desiccator to prevent fogging.
Analysis of Solid Ester Samples
Potassium Bromide (KBr) Pellet Method:
-
Sample Preparation: Grind 1-2 mg of the solid ester sample with approximately 100-200 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Nujol Mull Method:
-
Sample Preparation: Grind 5-10 mg of the solid ester sample to a fine powder in an agate mortar.
-
Mull Formation: Add one to two drops of Nujol (mineral oil) to the powder and continue grinding until a smooth, paste-like mull is formed.
-
Sample Application: Spread a thin, even layer of the mull onto a salt plate and cover with a second plate.
-
Spectrum Acquisition: Acquire the FT-IR spectrum. Remember that the Nujol itself will show C-H absorption bands.
Visualizing the Workflow and Logic
To further clarify the process of ester identification using FT-IR, the following diagrams illustrate the experimental workflow and the logical relationship between spectral features and the ester functional group.
References
A Comparative Guide to Diethyl ethyl(1-methylbutyl)malonate and Diethyl sec-butylmalonate for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular complexity and purity. Substituted malonic esters are versatile intermediates, and among them, Diethyl ethyl(1-methylbutyl)malonate and Diethyl sec-butylmalonate are two structurally similar yet distinct reagents. This guide provides a comprehensive comparison of these two compounds, supported by their physicochemical properties and established synthesis protocols, to aid researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Side-by-Side Comparison
The choice between these two malonic esters can be influenced by their physical properties, which affect reaction conditions and purification methods. The following table summarizes their key physicochemical data.
| Property | This compound | Diethyl sec-butylmalonate |
| CAS Number | 76-72-2[1][2] | 83-27-2[3][4][5] |
| Molecular Formula | C₁₄H₂₆O₄[1][2] | C₁₁H₂₀O₄[4][5][6] |
| Molecular Weight | 258.35 g/mol [1][2] | 216.27 g/mol [6][7] |
| Boiling Point | 267.6 °C at 760 mmHg[1], 118-119 °C at 9 mmHg[7] | 110-120 °C at 18-20 mmHg[7][8] |
| Density | 0.967 g/cm³[1] | ~0.98 g/cm³[7] |
| Refractive Index | 1.44[1] | ~1.422[7] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate[1] | Data not readily available, but expected to be soluble in common organic solvents. |
Synthesis and Experimental Protocols
The primary route for synthesizing both this compound and Diethyl sec-butylmalonate is the malonic ester synthesis. This involves the alkylation of diethyl malonate.
General Synthesis Workflow
The synthesis of these substituted diethyl malonates follows a logical progression from a common starting material, diethyl malonate. The key differentiator is the sequence and identity of the alkyl halides used.
Caption: General workflows for the synthesis of Diethyl sec-butylmalonate and this compound.
Experimental Protocol: Synthesis of Diethyl sec-butylmalonate
This protocol is a standard method for the mono-alkylation of diethyl malonate.[8][9]
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
sec-Butyl bromide (2-bromobutane)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Apparatus:
-
A three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel.
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask, carefully add sodium metal (1.0 eq.) to absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved to form sodium ethoxide.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.1 eq.) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Add sec-butyl bromide (1.0 eq.) dropwise to the enolate solution. The reaction is often exothermic and may require cooling to maintain a controlled temperature. After the addition is complete, heat the mixture to reflux and monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate it under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield Diethyl sec-butylmalonate.[10]
Experimental Protocol: Synthesis of this compound
The synthesis of this dialkylated malonate involves a sequential alkylation process.[9][11]
Materials:
-
Diethyl sec-butylmalonate (prepared as above)
-
Sodium metal
-
Absolute ethanol
-
Ethyl bromide
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Apparatus:
-
Same as for the synthesis of Diethyl sec-butylmalonate.
Procedure:
-
Preparation of Sodium Ethoxide: Prepare sodium ethoxide in absolute ethanol as described in the previous protocol.
-
Enolate Formation: To the sodium ethoxide solution, add Diethyl sec-butylmalonate (1.0 eq.) dropwise. Stir for 30 minutes to form the corresponding enolate.
-
Second Alkylation: Add ethyl bromide (1.1 eq.) to the enolate solution. Heat the mixture to reflux and monitor the reaction's completion.
-
Work-up and Purification: Follow the same work-up and purification procedures as for Diethyl sec-butylmalonate to isolate the final product, this compound.
Performance and Applications: A Comparative Overview
| Feature | This compound | Diethyl sec-butylmalonate |
| Structural Complexity | Higher, with two different alkyl substituents on the alpha-carbon. Possesses a chiral center. | Lower, with a single alkyl substituent on the alpha-carbon. |
| Synthetic Utility | A versatile precursor for synthesizing various organic molecules, including pharmaceuticals and fine chemicals.[12] Its chiral nature makes it valuable in asymmetric synthesis.[12] Also used in the synthesis of specialty polymers. | Primarily used as an intermediate in the synthesis of other compounds, such as α-amino acids (e.g., dl-isoleucine).[8] |
| Reactivity | The presence of two alkyl groups can introduce steric hindrance, potentially affecting the rates of subsequent reactions at the ester groups. | The single alkyl group presents less steric hindrance compared to its dialkylated counterpart. |
| Applications | Used as a reagent in electrochemistry for the synthesis of ureides.[1][13] Also finds application in the flavor and fragrance industry due to its fruity aroma.[14] | A key intermediate in the production of pharmaceuticals and other complex organic molecules. |
Logical Relationship in Synthesis
The synthesis of this compound can be viewed as a direct extension of the synthesis of Diethyl sec-butylmalonate, highlighting a sequential relationship in their preparation.
Caption: Sequential synthesis from Diethyl Malonate to this compound.
Conclusion
Both this compound and Diethyl sec-butylmalonate are valuable reagents in organic synthesis, each with its own set of properties and applications. Diethyl sec-butylmalonate serves as a fundamental building block, often as an intermediate for further elaboration. In contrast, this compound offers greater structural complexity and is utilized in the synthesis of more intricate target molecules, including those requiring stereochemical control. The choice between these two compounds will ultimately depend on the specific synthetic target and the desired level of molecular complexity. Researchers should consider the steric and electronic effects of the respective alkyl substituents when planning their synthetic routes.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C14H26O4 | CID 95450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DIETHYL SEC-BUTYLMALONATE | 83-27-2 [chemicalbook.com]
- 4. Diethyl sec-Butylmalonate | CymitQuimica [cymitquimica.com]
- 5. Diethyl sec-butylmalonate [webbook.nist.gov]
- 6. DIETHYL SEC-BUTYLMALONATE synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Buy this compound | 76-72-2 [smolecule.com]
- 13. This compound | 76-72-2 [chemicalbook.com]
- 14. nbinno.com [nbinno.com]
A Comparative Guide to Malonic Ester Synthesis: Diethyl ethyl(1-methylbutyl)malonate vs. Dimethyl malonate
In the landscape of organic synthesis, malonic esters are indispensable building blocks for the formation of a wide array of functionalized molecules. Their utility primarily stems from the acidity of the alpha-protons, enabling facile alkylation and subsequent transformation into valuable carboxylic acid derivatives and heterocyclic compounds. This guide provides a comprehensive comparison of two key malonic ester reagents: the substituted Diethyl ethyl(1-methylbutyl)malonate and the simpler Dimethyl malonate. This analysis, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic endeavors.
Physicochemical Properties: A Tale of Two Esters
The choice between this compound and Dimethyl malonate is often dictated by their distinct physical and chemical properties, which influence reaction conditions, solubility, and steric considerations.
| Property | This compound | Dimethyl malonate |
| Molecular Formula | C₁₄H₂₆O₄[1][2][3] | C₅H₈O₄[4] |
| Molecular Weight | 258.35 g/mol [1][2][3] | 132.11 g/mol [4] |
| Boiling Point | 267.6 °C at 760 mmHg[1] | 180-181 °C[4][5] |
| Melting Point | Not available | -62 °C[4][5] |
| Density | 0.967 g/cm³[1] | 1.156 g/mL at 25 °C[4][5] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate[1] | Miscible with alcohol and ether; slightly soluble in water[5][6] |
The significant difference in molecular weight and boiling point is a direct consequence of the larger alkyl substituents on this compound. This higher boiling point can be advantageous in high-temperature reactions, reducing volatile loss of the reagent. Conversely, the lower boiling point of Dimethyl malonate facilitates its removal from a reaction mixture. The differing solubilities also play a crucial role in the choice of solvent systems for a given reaction.
Performance in Synthesis: Steric Hindrance and Reactivity
The primary divergence in the synthetic performance of these two malonates lies in the steric hindrance imparted by their respective substituents.
Dimethyl malonate , being unsubstituted at the alpha-carbon and possessing small methyl ester groups, is highly reactive and sterically unencumbered. This makes it an ideal substrate for a wide range of alkylation and condensation reactions, including the synthesis of fragrances like jasmonates and as a precursor for barbituric acid.[7][8]
This compound , on the other hand, is a disubstituted malonic ester. The presence of both an ethyl and a 1-methylbutyl group on the alpha-carbon introduces significant steric bulk. This steric hindrance can influence the rate and feasibility of further alkylation reactions. While it can be a valuable intermediate in the synthesis of specific, highly substituted molecules, such as certain barbiturates, its application is more specialized.[9] The larger ethyl ester groups also present a slightly greater steric profile compared to the methyl esters of Dimethyl malonate.
Experimental Protocols
Below are representative experimental protocols for syntheses involving malonic esters, illustrating their application in the formation of carboxylic acids and heterocyclic structures.
Experimental Protocol 1: Malonic Ester Synthesis of a Carboxylic Acid using Dimethyl Malonate
This protocol outlines the synthesis of a substituted carboxylic acid via the alkylation of dimethyl malonate.
Materials:
-
Dimethyl malonate
-
Sodium methoxide
-
Alkyl halide (e.g., 1-bromobutane)
-
Anhydrous methanol
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Enolate Formation: In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve sodium (1.0 mol) in anhydrous methanol (250 mL) to prepare sodium methoxide. To this solution, add dimethyl malonate (0.5 mol) dropwise.
-
Alkylation: Following the addition of dimethyl malonate, add the alkyl halide (e.g., 1-bromobutane, 1.0 mol) dropwise. The reaction is exothermic and may begin to reflux. Maintain a gentle reflux for 2-3 hours after the addition is complete.
-
Hydrolysis (Saponification): After alkylation, add a solution of sodium hydroxide (80 g) in water (400 mL) to the reaction mixture. Reflux for 4 hours, or until the ester layer disappears, to hydrolyze the ester groups.
-
Acidification and Decarboxylation: Cool the reaction mixture and acidify with concentrated hydrochloric acid. Upon heating, the resulting substituted malonic acid will decarboxylate to yield the final carboxylic acid product.
-
Purification: The product can be purified by extraction and subsequent distillation.
Experimental Protocol 2: Synthesis of Barbituric Acid from Diethyl Malonate and Urea
This protocol details the synthesis of the parent barbiturate structure. A similar procedure would be followed for substituted barbiturates using a substituted diethyl malonate like this compound.
Materials:
-
Diethyl malonate
-
Urea (dry)
-
Sodium metal
-
Absolute ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask fitted with a reflux condenser, dissolve finely cut sodium metal (0.5 gram-atom) in absolute ethanol (250 mL).[6]
-
Condensation: To the sodium ethoxide solution, add diethyl malonate (0.5 mol).[6] Separately, dissolve dry urea (0.5 mol) in hot absolute ethanol (250 mL, approx. 70°C).[6] Add the hot urea solution to the flask containing the sodium ethoxide and diethyl malonate.[6]
-
Reaction: Heat the mixture to reflux at 110°C for 7 hours. A white solid, the sodium salt of barbituric acid, will precipitate.[6]
-
Workup: After the reaction is complete, add hot water (500 mL, around 50°C) to dissolve the solid.[6]
-
Precipitation: Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper.[6]
-
Isolation: Cool the clear solution in an ice bath to induce crystallization. Collect the white precipitate by vacuum filtration and wash it with a small amount of cold water. Dry the product in an oven at 100-110°C.[6] The yield of barbituric acid is typically in the range of 72-78%.[6]
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of the malonic ester synthesis.
Caption: General workflow for the synthesis of a substituted carboxylic acid via malonic ester synthesis.
Caption: Simplified workflow for the synthesis of barbiturates from a substituted diethyl malonate and urea.
Conclusion
-
Dimethyl malonate is a versatile and highly reactive building block, ideal for a broad range of applications where minimal steric hindrance is desired. Its use is well-established in the synthesis of fragrances and as a fundamental precursor in malonic ester synthesis.
-
This compound is a more specialized reagent. The presence of bulky substituents on the alpha-carbon makes it a suitable starting material for the synthesis of highly substituted target molecules, such as specific barbiturates, where these substituents are integral to the final structure. However, its steric bulk may limit its utility in reactions where high reactivity at the alpha-carbon is paramount.
The choice between these two malonic esters will ultimately depend on the specific synthetic target, the desired substitution pattern, and the reaction conditions to be employed. For general-purpose malonic ester synthesis leading to monosubstituted carboxylic acids, Dimethyl malonate often represents a more straightforward and reactive choice. For the synthesis of complex, disubstituted molecules where the ethyl and 1-methylbutyl groups are required, this compound is the appropriate, albeit more sterically hindered, starting material.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Sciencemadness Discussion Board - Esterification of Malonic Acid to DiEthyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Dimethyl malonate - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Potassium Carbonate vs. Sodium Ethoxide as a Base
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate base is a critical parameter in organic synthesis, profoundly influencing reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of two commonly employed bases, potassium carbonate (K₂CO₃) and sodium ethoxide (NaOEt), across a range of pivotal chemical transformations. By presenting available experimental data, detailed protocols, and mechanistic diagrams, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
Overview of Base Properties
| Property | Potassium Carbonate (K₂CO₃) | Sodium Ethoxide (NaOEt) |
| Basicity | Weakly basic alkali metal carbonate.[1] | Strong alkoxide base. |
| Solubility | Soluble in water; limited solubility in organic solvents. | Soluble in ethanol; reacts with water. |
| Handling | Generally safer, non-corrosive, and easier to handle and store.[2] | Moisture-sensitive and caustic; requires careful handling under inert conditions. |
| Cost | Generally low-cost and readily available.[2] | More expensive than potassium carbonate.[2] |
| Work-up | Typically involves simple filtration or aqueous extraction.[2] | Often requires quenching and aqueous work-up, which can generate significant wastewater.[2] |
Alkylation of Active Methylene Compounds
The alkylation of active methylene compounds is a fundamental carbon-carbon bond-forming reaction. The choice of base is crucial for the initial deprotonation of the acidic methylene proton.
Comparative Data: Alkylation of Diethyl Malonate
A study comparing the efficacy of nano-sized potassium carbonate with sodium ethoxide in the alkylation of diethyl malonate with 1-bromo-3-chloropropane demonstrated a significant difference in yield.
| Base | Substrate | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| nano-K₂CO₃ | Diethyl malonate | 1-bromo-3-chloropropane | Not Specified | 65 | Not Specified | 87.5 |
| NaOEt | Diethyl malonate | 1-bromo-3-chloropropane | Not Specified | Not Specified | Not Specified | 60.2[3] |
Table 1: Comparison of nano-K₂CO₃ and NaOEt in the alkylation of diethyl malonate.
The higher yield obtained with nano-K₂CO₃ in this specific example suggests it can be a more effective base for this transformation, potentially due to its high surface area and reactivity.[3]
Experimental Protocol: Alkylation of Diethyl Malonate with Sodium Ethoxide
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
Alkyl halide (e.g., 1-bromobutane)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried flask under an inert atmosphere, carefully add sodium metal to absolute ethanol to prepare a solution of sodium ethoxide.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise with continuous stirring.
-
Alkylation: Following the complete addition of diethyl malonate, add the alkyl halide dropwise. An exothermic reaction may be observed.
-
Reaction Completion: Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.
Experimental Workflow: Alkylation of Active Methylene Compounds
Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base. Sodium ethoxide is the traditional base for this reaction.[4][5][6] However, potassium carbonate has been employed in related reactions like the Claisen-Schmidt condensation.
General Considerations
-
Sodium Ethoxide: As a strong base, NaOEt is highly effective in deprotonating the α-carbon of esters, initiating the condensation.[4][5][6]
-
Potassium Carbonate: Being a weaker base, K₂CO₃ is typically used in crossed or mixed Claisen-type reactions, such as the Claisen-Schmidt condensation, where one carbonyl partner lacks α-hydrogens.[4] Its milder nature can be advantageous in preventing side reactions.
Experimental Protocol: Claisen-Schmidt Condensation with Potassium Carbonate
Materials:
-
Aromatic ketone (e.g., acetophenone)
-
Aromatic aldehyde (e.g., cinnamaldehyde)
-
Potassium carbonate
-
Ethanol
-
2N HCl
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic ketone (1 mmol) and aromatic aldehyde (1 mmol) in ethanol (20 mL).
-
Base Addition: Add potassium carbonate (0.2 eq.) to the solution.
-
Reaction: Stir the reaction mixture at 50°C. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with cold water and acidify with 2N HCl to precipitate the product.
-
Purification: Filter the solid product, wash with water and then with ice-cold ethanol. The crude product can be purified by recrystallization from ethanol.
Reaction Mechanism: Claisen Condensation
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate, forming a carbon-carbon bond. The base plays a crucial role in the transmetalation step of the catalytic cycle.[7][8]
Comparative Data: Base Screening in Suzuki-Miyaura Coupling
A comparative study on the Suzuki-Miyaura coupling of 4-bromoacetophenone and phenylboronic acid evaluated several bases. While a direct comparison with sodium ethoxide was not included, the data highlights the effectiveness of carbonate bases.
| Base | Solvent | Catalyst | Ligand | Temperature (°C) | Time (h) | Conversion (%) |
| NaHCO₃ | DMA | Magnetic Pd(II)-N₂O₂ | - | 100 | 24 | ~80 |
| NaOAc | DMA | Magnetic Pd(II)-N₂O₂ | - | 100 | 24 | ~75 |
| Na₂CO₃ | DMA | Magnetic Pd(II)-N₂O₂ | - | 100 | 24 | ~98 |
| K₂CO₃ | DMA | Magnetic Pd(II)-N₂O₂ | - | 100 | 24 | ~95 |
| Et₃N | DMA | Magnetic Pd(II)-N₂O₂ | - | 100 | 24 | ~60 |
Table 2: Comparison of various bases in the Suzuki-Miyaura coupling of 4-bromoacetophenone and phenylboronic acid.
The original Suzuki-Miyaura reaction utilized sodium ethoxide as the base.[9] Modern protocols, however, often favor carbonate and phosphate bases due to their milder nature and broader functional group tolerance.[10][11] Potassium carbonate is a widely used and effective base in Suzuki-Miyaura couplings.[7][12]
Experimental Protocol: Suzuki-Miyaura Coupling with Potassium Carbonate
Materials:
-
Aryl halide (e.g., aryl bromide, 1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Potassium carbonate (or potassium phosphate, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, ligand, and potassium carbonate.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed toluene and degassed water via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100°C) and stir vigorously for 2-24 hours, monitoring by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[10]
Catalytic Cycle: Suzuki-Miyaura Cross-Coupling
Conclusion
Both potassium carbonate and sodium ethoxide are valuable bases in organic synthesis, each with distinct advantages and disadvantages.
-
Sodium ethoxide is a powerful base, essential for reactions requiring strong deprotonation, such as the classical Claisen condensation. However, its high reactivity, moisture sensitivity, and the generation of basic byproducts necessitate careful handling and more rigorous work-up procedures.
-
Potassium carbonate offers a milder, more cost-effective, and environmentally benign alternative.[2] It is particularly effective in Suzuki-Miyaura cross-coupling reactions and can be a superior choice in certain alkylation reactions, as demonstrated by the higher yield with nano-K₂CO₃.[3] Its ease of handling and removal makes it an attractive option for large-scale synthesis.
The optimal choice of base is ultimately dependent on the specific reaction, substrate, and desired outcome. For reactions requiring a strong, non-nucleophilic base where cost and handling are less of a concern, sodium ethoxide remains a viable option. In contrast, for many modern synthetic applications, particularly those emphasizing green chemistry principles and ease of operation, potassium carbonate presents a highly effective and practical alternative.
References
- 1. youtube.com [youtube.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. youtube.com [youtube.com]
- 9. books.rsc.org [books.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 12. K2CO3 as base: Significance and symbolism [wisdomlib.org]
A Comparative Guide to the Synthesis of Diethyl ethyl(1-methylbutyl)malonate: An Analysis of Impurities
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Diethyl ethyl(1-methylbutyl)malonate, a key intermediate in the production of various organic molecules, including pharmaceuticals, requires careful consideration of the chosen synthetic route to minimize impurities and maximize yield. This guide provides an objective comparison of two common methods for its synthesis: the classical sodium ethoxide-mediated alkylation and the more modern phase-transfer catalysis (PTC) approach. The comparison is supported by illustrative experimental data, detailed analytical protocols, and visualizations to aid in methodological selection and process optimization.
Synthesis Overview and Impurity Formation
The synthesis of this compound is typically achieved through a two-step sequential alkylation of diethyl malonate. First, an ethyl group is introduced, followed by a 1-methylbutyl group. The primary impurities arise from incomplete reaction, over-alkylation, and side reactions inherent to the chosen conditions.
Key Potential Impurities:
-
Unreacted Starting Materials: Diethyl malonate, Diethyl ethylmalonate, and 2-bromopentane.
-
Dialkylated Byproduct: Diethyl bis(1-methylbutyl)ethylmalonate, a common issue in malonic ester synthesis where the mono-alkylated product undergoes a second alkylation.[1][2]
-
Elimination Byproduct: Pentene isomers, resulting from the E2 elimination of HBr from 2-bromopentane, particularly when using strong, sterically hindered bases.[1]
-
Transesterification Products: If the alkoxide base (e.g., sodium methoxide) does not match the ester (diethyl), a mixture of ethyl and other alkyl esters can form.[1]
Comparison of Synthetic Methodologies
Two primary methods for the alkylation of diethyl malonate are compared below: the classical approach using sodium ethoxide in ethanol and a phase-transfer catalysis (PTC) method using a milder base and a catalyst.
Method 1: Classical Sodium Ethoxide Alkylation
This standard method involves the use of a strong base, sodium ethoxide, to deprotonate diethyl malonate, forming a nucleophilic enolate that subsequently reacts with an alkyl halide.[3]
Method 2: Phase-Transfer Catalysis (PTC)
The PTC method utilizes a milder base, such as potassium carbonate, in a biphasic system with a phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) to facilitate the reaction between the aqueous base and the organic reactants.[3] This can often lead to cleaner reactions with fewer side products.
Illustrative Performance Data
The following table summarizes the expected quantitative data for the second alkylation step (alkylation of diethyl ethylmalonate with 2-bromopentane) based on typical outcomes for malonic ester syntheses.
| Parameter | Method 1: Sodium Ethoxide | Method 2: Phase-Transfer Catalysis (PTC) |
| Typical Yield of Desired Product | 65-75% | 75-85% |
| Unreacted Diethyl ethylmalonate | 5-10% | 2-5% |
| Dialkylated Byproduct | 10-15% | 5-10% |
| Elimination Byproduct (Pentenes) | 5-10% | < 2% |
| Reaction Time | 4-8 hours | 6-12 hours |
| Reaction Temperature | Reflux (approx. 78°C in ethanol) | Reflux (approx. 80-110°C in toluene) |
| Key Advantages | Well-established, strong base ensures deprotonation. | Milder conditions, lower E2 elimination, easier workup. |
| Key Disadvantages | Strong base can promote E2 elimination, risk of dialkylation. | Longer reaction times, cost of catalyst. |
Note: The data presented is illustrative and can vary based on specific reaction conditions, scale, and purity of reagents.
Experimental Protocols
Protocol 1: Synthesis via Sodium Ethoxide
Materials:
-
Diethyl ethylmalonate
-
Sodium metal
-
Absolute ethanol
-
2-Bromopentane
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen), carefully add sodium metal (1.0 eq.) to absolute ethanol in a flame-dried round-bottom flask. Stir until all the sodium has dissolved.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl ethylmalonate (1.0 eq.) dropwise at room temperature. Stir for 30 minutes.
-
Alkylation: Add 2-bromopentane (1.1 eq.) dropwise to the enolate solution. Heat the mixture to reflux and monitor the reaction by GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether (3x).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by fractional distillation under vacuum.[3]
Protocol 2: Synthesis via Phase-Transfer Catalysis (PTC)
Materials:
-
Diethyl ethylmalonate
-
2-Bromopentane
-
Anhydrous potassium carbonate
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
Procedure:
-
Reaction Setup: In a round-bottom flask, combine diethyl ethylmalonate (1.0 eq.), 2-bromopentane (1.2 eq.), anhydrous potassium carbonate (2.0 eq.), and a catalytic amount of TBAB (e.g., 5 mol%).
-
Reaction: Add toluene as the solvent. Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by fractional distillation under vacuum.[3]
Protocol 3: GC-MS Analysis of Impurities
This protocol outlines a general method for the analysis of the reaction mixture to determine the purity of this compound and quantify impurities.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the crude reaction product in ethyl acetate.
-
GC-MS System: Agilent GC-MS (or equivalent)
-
Column: HP-5ms (or equivalent non-polar capillary column), 30 m x 0.25 mm x 0.25 µm
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Scan range of 40-500 m/z.
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Calculate the purity based on the peak area percentage.
-
Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST) and known fragmentation patterns of potential impurities like unreacted starting materials and the dialkylated byproduct.
Visualizations
The following diagrams illustrate the synthetic pathways and the analytical workflow.
Caption: Comparative Synthesis Pathways.
Caption: GC-MS Analytical Workflow.
Conclusion
The choice between the classical sodium ethoxide method and phase-transfer catalysis for the synthesis of this compound depends on the specific requirements of the researcher. The PTC method generally offers a cleaner reaction profile with a higher yield of the desired mono-alkylated product and fewer elimination byproducts, making it a more favorable choice when purity is a primary concern. However, the classical sodium ethoxide method remains a viable and well-understood option, particularly when cost and reaction time are critical factors. Careful execution of the appropriate analytical methods, such as the GC-MS protocol detailed here, is essential for monitoring reaction progress and ensuring the quality of the final product.
References
Safety Operating Guide
Navigating the Disposal of Diethyl Ethyl(1-Methylbutyl)malonate: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates a clear and systematic approach to chemical waste management. This guide provides essential information and step-by-step procedures for the proper disposal of diethyl ethyl(1-methylbutyl)malonate, a compound utilized in various research and development applications. While this substance is not classified as hazardous under OSHA's Hazard Communication Standard (29 CFR. 1910.1200), adherence to rigorous disposal protocols is paramount to maintaining a safe laboratory environment.[1]
Pre-Disposal Safety and Handling
Before commencing any disposal procedures, it is crucial to implement standard laboratory safety measures. Personnel should be equipped with appropriate Personal Protective Equipment (PPE). Although not classified as a hazardous substance, good laboratory practice advises a cautious approach.[1]
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves |
| Skin Protection | Laboratory coat or other protective clothing |
Handle the chemical in a well-ventilated area to minimize the potential for inhalation of vapors.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in strict accordance with all applicable local, state, and federal regulations. The following steps outline a general guideline for its proper disposal:
-
Waste Collection:
-
Waste Storage:
-
Store the waste container in a designated, well-ventilated, and cool area, away from heat sources and incompatible materials such as acids, bases, and reducing agents.
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Waste Characterization and Labeling:
-
While not federally classified as hazardous, it is the waste generator's responsibility to determine if the waste meets the criteria for hazardous waste under local or state regulations.[3][4]
-
All waste containers must be clearly labeled with the full chemical name, "this compound," and any other information required by your institution or local regulations.[2][5]
-
-
Professional Disposal:
-
It is mandatory to contact a licensed professional waste disposal service for the final disposal of this chemical.[4] Do not dispose of it with general laboratory trash or down the drain.[6][7][8]
-
Provide the disposal service with all available safety information, including the Safety Data Sheet (SDS), to ensure they can handle and dispose of the material appropriately.
-
Spill Management
In the event of a spill, the following measures should be taken:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the affected area and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[6]
-
Clean-up: Absorb the spilled liquid with an inert absorbent material such as sand, silica gel, or a universal binder.[6][7] Collect the absorbed material and place it into a suitable, closed container for disposal.[7]
Decision Pathway for Disposal
The following diagram illustrates the logical steps for determining the proper disposal route for this compound.
Caption: Disposal Decision Workflow for this compound.
References
Essential Safety and Operational Guide for Handling Diethyl Ethyl(1-Methylbutyl)Malonate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Diethyl ethyl(1-methylbutyl)malonate. Adherence to these procedures is essential for ensuring personal safety and maintaining a compliant laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While this compound may not be classified as a hazardous substance under all regulations, it is associated with specific risks that necessitate the use of appropriate personal protective equipment.[1] GHS classifications indicate that the substance may be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[2][3][4]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses. | To prevent serious eye irritation.[3][4] |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves. | To protect against skin irritation.[1][3][4] |
| Skin Protection | Laboratory coat or other protective clothing. | To prevent skin contact.[1] |
| Respiratory Protection | Not generally required. | Handle in a well-ventilated area to avoid inhalation of vapors.[1][3] |
Always consult the latest Safety Data Sheet (SDS) for this compound before handling.[3]
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[3]
-
Assemble all necessary equipment and reagents before starting.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
-
Personal Protective Equipment (PPE) Donning:
-
Put on a laboratory coat.
-
Wear chemical safety goggles.
-
Don nitrile gloves, ensuring they are free of defects.
-
-
Chemical Handling:
-
Carefully open the container to avoid splashing.
-
Dispense the required amount of the chemical using appropriate tools (e.g., pipette, spatula).
-
Keep the container sealed when not in use.
-
Avoid direct contact with skin and eyes.
-
-
Post-Handling:
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Properly remove and dispose of gloves.
-
Wash hands thoroughly with soap and water after handling.
-
Emergency Procedures: Spill and Exposure Response
In the event of a spill or personal exposure, immediate and appropriate action is critical.
Experimental Workflow for Spill Response:
Caption: Workflow for responding to a chemical spill.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and water. If irritation persists, seek medical attention. |
| Inhalation | Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Contaminated PPE:
-
Used gloves, lab coats, and other disposable PPE should be collected in a designated waste container.
-
-
Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Disposal:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
